2',3'-O-Isopropylideneadenosine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
CAS 编号 |
362-75-4 |
|---|---|
分子式 |
C13H17N5O4 |
分子量 |
307.31 g/mol |
IUPAC 名称 |
[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |
InChI 键 |
LCCLUOXEZAHUNS-UHFFFAOYSA-N |
手性 SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
规范 SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
其他CAS编号 |
362-75-4 |
同义词 |
2',3'-isopropylideneadenosine 2',3'-O-isopropylidene adenosine |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 2',3'-O-Isopropylideneadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of 2',3'-O-Isopropylideneadenosine. This compound is a crucial intermediate in the synthesis of various nucleoside analogues used in biomedical research and drug discovery.
Chemical Structure of this compound
This compound is a derivative of the naturally occurring nucleoside, adenosine. Its structure is characterized by the presence of an isopropylidene group that acts as a protecting group for the 2' and 3' hydroxyl groups of the ribose sugar moiety. This protection is achieved by reacting adenosine with acetone or a related compound in the presence of an acid catalyst, forming a five-membered ring fused to the ribose ring.
The core structure consists of an adenine base attached to a ribose sugar via a β-N9-glycosidic bond. The isopropylidene group forms a 1,3-dioxolane ring with the 2' and 3' oxygen atoms of the ribose. This protection is advantageous as it allows for selective chemical modifications at the 5'-hydroxyl group or on the adenine base without affecting the 2' and 3'-hydroxyls.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][2][3] |
| Molecular Weight | 307.31 g/mol | [3][4][5] |
| CAS Number | 362-75-4 | [2][3][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 221-222 °C | [3][5][6] |
| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane | [3] |
| Solubility | Soluble in DMSO and Methanol | |
| Storage Temperature | Room temperature, recommended below 15°C in a dark and dry place | [5] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Observed Data | References |
| ¹H NMR | Spectra available, typically run in DMSO-d₆. Key signals include those for the adenine protons, ribose protons, and the methyl protons of the isopropylidene group. | [4] |
| Infrared (IR) Spectroscopy | Spectra available. Characteristic peaks would include N-H stretching for the amine group, C-H stretching for the aliphatic and aromatic moieties, and C-O stretching for the ether and alcohol groups. | [1][2] |
| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available, showing the molecular ion peak consistent with the molecular weight. | [1] |
| Raman Spectroscopy | Spectra available. | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of adenosine with an acetone equivalent.[9] A general protocol is provided below.
Materials:
-
Adenosine
-
2,2-Dimethoxypropane or Acetone
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous solvent (e.g., DMF or Acetone)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Suspend adenosine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Add 2,2-dimethoxypropane and the acid catalyst (e.g., p-TsOH) to the suspension.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the starting material, adenosine, is no longer visible on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound. The proton NMR spectrum will show characteristic signals for the protons on the adenine base, the ribose sugar, and the two methyl groups of the isopropylidene protecting group. The carbon NMR will similarly show distinct signals for each carbon atom in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[10] The spectrum of this compound will exhibit characteristic absorption bands for N-H bonds of the primary amine, C-N bonds of the aromatic rings, C-O bonds of the ether and alcohol, and C-H bonds of the aliphatic and aromatic parts of the molecule.[10]
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (307.31 g/mol ).
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of various adenosine derivatives.[7][11] The protection of the 2' and 3' hydroxyl groups allows for selective reactions at the 5'-hydroxyl group, such as oxidation, phosphorylation, or the introduction of other functional groups.[12] It is also used in the synthesis of N⁶-substituted adenosine analogues, which are of interest in medicinal chemistry.[11]
The following diagram illustrates a general workflow for the use of this compound in the synthesis of adenosine derivatives.
Caption: General synthetic workflow illustrating the use of this compound.
Conclusion
This compound is a cornerstone intermediate for the chemical synthesis of modified nucleosides. Its structure, with the protected 2' and 3' hydroxyl groups, provides a versatile platform for the development of novel adenosine analogues for therapeutic and research applications. A thorough understanding of its properties and synthetic methodologies is essential for researchers in the fields of medicinal chemistry, biochemistry, and drug development.
References
- 1. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 2. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 3. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 4. This compound(362-75-4) 1H NMR [m.chemicalbook.com]
- 5. This compound | 362-75-4 | NI05151 [biosynth.com]
- 6. This compound | 362-75-4 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides [mdpi.com]
- 10. compoundchem.com [compoundchem.com]
- 11. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS#:18210-77-0 | this compound 5'-aldehyde | Chemsrc [chemsrc.com]
A Technical Guide to 2',3'-O-Isopropylideneadenosine: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-O-Isopropylideneadenosine is a pivotal protected nucleoside analog widely utilized in medicinal chemistry and biochemical research. Its structural modification—the isopropylidene group protecting the 2' and 3' hydroxyls of the ribose sugar—renders it a stable and versatile intermediate for the synthesis of a myriad of adenosine derivatives, including antiviral and anticancer agents. This document provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and subsequent use, and its applications in drug development and the study of cellular processes.
Core Properties
This compound is a white to off-white crystalline powder.[1][2][3][4] Its key identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| CAS Number | 362-75-4[1][5][6] |
| Molecular Formula | C₁₃H₁₇N₅O₄[5][7] |
| Molecular Weight | 307.31 g/mol [1][5] |
| IUPAC Name | [(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][5][8]dioxol-4-yl]methanol[9] |
| Synonyms | 2',3'-IPA, 9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)adenine[6][10] |
| InChI Key | LCCLUOXEZAHUNS-WOUKDFQISA-N[8] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 221-222 °C | [5][6][11] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Optical Activity | [α]²⁰/D: -98.5° (c=1 in dioxane) | [6][11] |
| Solubility | DMSO: ≥ 100 mg/mL | [3] |
| Slightly soluble in Dioxane, Methanol | [6] | |
| pKa (Predicted) | 14.14 ± 0.10 | [6] |
| Storage Temperature | Room Temperature; Keep sealed in a dry, dark place | [6] |
Table 3: Spectroscopic Data
| Technique | Data Summary |
| ¹H NMR | Spectrum available in DMSO-d₆ |
| IR Spectrum | Data available via NIST Chemistry WebBook |
| Mass Spectrum | Electron Ionization data available via NIST Chemistry WebBook |
Experimental Protocols
The isopropylidene protecting group allows for selective chemical modifications at the 5'-hydroxyl position, making this compound a cornerstone for synthetic nucleoside chemistry.
Synthesis of this compound
This protocol describes a general and efficient method for the acetonide protection of adenosine.
Principle: The reaction involves an acid-catalyzed acetal exchange between adenosine and 2,2-dimethoxypropane (or a similar acetal donor like 2-methoxypropene) to form the five-membered dioxolane ring across the 2' and 3' hydroxyls.
Materials:
-
Adenosine
-
Anhydrous Acetone (or Dimethylformamide - DMF)
-
2,2-dimethoxypropane or 2-methoxypropene
-
p-Toluenesulfonic acid (TsOH) or another acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Suspend adenosine (1 equivalent) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (approx. 3-4 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically observing the disappearance of the adenosine spot and the appearance of a new, less polar product spot. The reaction is generally complete within 2-4 hours.
-
Once the reaction is complete, neutralize the acid catalyst by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM), to afford pure this compound as a white solid.
Use as a Synthetic Intermediate: 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine
This protocol demonstrates the utility of this compound for selective modification at the 5' position, a common step in creating probes and therapeutic candidates.[12]
Principle: The free 5'-hydroxyl group is first converted to a good leaving group (e.g., a tosylate), which is then displaced by an azide nucleophile via an Sₙ2 reaction.
Materials:
-
This compound
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Tosylation: Dissolve this compound (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, approx. 1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, then let it warm to room temperature overnight. Monitor by TLC for the formation of the more nonpolar tosylated intermediate.
-
Quench the reaction by adding ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5'-O-tosyl-2',3'-O-isopropylideneadenosine, which can be used directly in the next step.
-
Azidation: Dissolve the crude tosylated intermediate in anhydrous DMF.
-
Add sodium azide (NaN₃, approx. 3-5 equivalents) and heat the mixture (e.g., to 60-80 °C).
-
Stir the reaction at this temperature for several hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography to yield the final product, 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.
Applications in Research and Drug Development
This compound is not typically a final therapeutic product but rather a critical building block. Its enhanced stability and the synthetic accessibility of its 5'-hydroxyl group make it invaluable.[1]
-
Antiviral and Anticancer Agents: It serves as a key intermediate in the synthesis of a wide range of nucleoside analogs designed to interfere with viral replication or cancer cell proliferation.[1][3]
-
Biochemical Research: The compound is used to create modified adenosine molecules to probe biological systems.[1] This includes studying adenosine receptors, understanding nucleotide metabolism, and evaluating the activity of enzymes like adenosine deaminase.[1][11][12]
-
Molecular Scaffolding: The protected ribose can act as a scaffold for introducing modifications at the 5' and even the 1' positions, allowing for systematic exploration of structure-activity relationships (SAR) in drug discovery.[11]
Conclusion
This compound is a fundamental tool in the arsenal of chemists and biochemists. Its well-defined physical properties, straightforward synthesis, and, most importantly, its role as a selectively protected intermediate enable the creation of complex and novel nucleoside derivatives. This capacity underpins significant research efforts in developing new therapeutics and unraveling the intricate signaling pathways within biological systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aurora-biotech.com [aurora-biotech.com]
- 5. This compound | 362-75-4 | NI05151 [biosynth.com]
- 6. This compound | 362-75-4 [chemicalbook.com]
- 7. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 8. This compound(362-75-4) 1H NMR [m.chemicalbook.com]
- 9. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound 362-75-4 | 東京化成工業株式会社 [tcichemicals.com]
- 11. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 12. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to 2',3'-O-Isopropylideneadenosine: A Key Intermediate in Nucleoside Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-Isopropylideneadenosine is a protected nucleoside derivative of adenosine, a fundamental component of nucleic acids and a key signaling molecule. The isopropylidene group masks the 2' and 3' hydroxyl groups of the ribose sugar, rendering the 5'-hydroxyl group as the primary site for chemical modification. This strategic protection makes this compound an invaluable intermediate in the synthesis of a wide array of nucleoside analogues, which are cornerstone molecules in the development of antiviral and anticancer therapeutics. Its utility lies in enabling selective modifications at the 5' position and on the purine base, leading to the creation of novel drug candidates with enhanced efficacy and metabolic stability.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citations |
| CAS Number | 362-75-4 | [1][2] |
| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][2] |
| Molecular Weight | 307.31 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 221-222 °C | [1] |
| Solubility | Slightly soluble in Dioxane, DMSO, Methanol | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Role in Drug Development and Research
This compound serves as a critical starting material for the synthesis of modified nucleosides that can act as inhibitors of key viral or cellular enzymes. By protecting the vicinal diol of the ribose, researchers can selectively perform reactions on other parts of the molecule. This has been instrumental in the development of:
-
Antiviral Agents: Many antiviral drugs are nucleoside analogues that, once incorporated into the viral genome, terminate chain elongation. The synthesis of these analogues often begins with a protected nucleoside like this compound to allow for modifications that confer selective toxicity to viral polymerases.
-
Anticancer Therapeutics: Similarly, in cancer therapy, nucleoside analogues can interfere with DNA and RNA synthesis in rapidly dividing cancer cells. The targeted synthesis of these compounds is facilitated by the use of protected intermediates.
-
Biochemical Probes: Modified nucleosides are also synthesized to study cellular processes, such as signal transduction and enzyme mechanisms. This compound is a common precursor for creating these molecular tools.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a nucleoside analogue.
Protocol 1: Synthesis of this compound
This protocol describes the acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane to form the isopropylidene acetal.
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol solvent system
Procedure:
-
Suspend adenosine in anhydrous acetone and anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol gradient to yield pure this compound as a white solid.
Protocol 2: General Workflow for the Synthesis of 5'-Modified Nucleoside Analogues
This protocol outlines a general workflow for the modification of the 5'-hydroxyl group of this compound, a common step in the synthesis of various nucleoside analogues.
Workflow:
-
Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of this compound is typically activated to facilitate nucleophilic substitution. Common methods include conversion to a tosylate, mesylate, or halide.
-
Nucleophilic Displacement: The activated 5'-position is then reacted with a desired nucleophile to introduce the modification. This can include azides, amines, thiols, or other functional groups.
-
Deprotection: The final step involves the removal of the 2',3'-O-isopropylidene protecting group. This is typically achieved by acid-catalyzed hydrolysis, for example, with trifluoroacetic acid (TFA) in water or aqueous acetic acid, to yield the final 5'-modified nucleoside analogue.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use and biological context of this compound.
Caption: Synthetic pathway from adenosine to a final nucleoside analogue.
Caption: Simplified adenosine receptor signaling pathways.
References
The Enduring Cornerstone of Nucleoside Chemistry: An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Legacy of Innovation
2',3'-O-Isopropylideneadenosine, a seemingly unassuming molecule, holds a pivotal position in the annals of medicinal chemistry and drug discovery. Its significance lies not in its own therapeutic prowess, but in its role as a cornerstone intermediate, enabling the synthesis of a vast array of modified nucleosides that have revolutionized the treatment of viral infections and cancer. This technical guide delves into the discovery, history, and core methodologies associated with this indispensable research tool.
The journey of this compound begins in the early 20th century with the groundbreaking work of Phoebus Levene and his collaborators. Their meticulous investigations into the structure of nucleic acids laid the foundation for modern molecular biology. While the exact first synthesis of the adenosine derivative is a historical footnote, the pioneering work of Levene and Tipson in the 1930s on the preparation of acetone derivatives of ribonucleosides was a critical advancement. This strategic protection of the 2' and 3' hydroxyl groups of the ribose sugar unlocked the potential for selective modification at the 5' position, a gateway to novel therapeutic agents. Over the decades, the demand for antiviral and anticancer nucleoside analogs has driven the refinement of synthetic methods for this compound, transforming it from a laboratory curiosity into a commercially available and indispensable building block.
Core Properties and Specifications
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₅O₄ |
| Molecular Weight | 307.31 g/mol |
| CAS Number | 362-75-4 |
| Melting Point | 221-222 °C |
| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane |
| Appearance | White to off-white crystalline powder |
Experimental Protocols: Synthesis of this compound
The following section details a common and reliable method for the synthesis of this compound from adenosine. This procedure is a culmination of various refinements of the original acid-catalyzed reaction with acetone.
Reaction Scheme:
Adenosine + 2,2-Dimethoxypropane --(p-Toluenesulfonic acid)--> this compound
Materials and Reagents:
-
Adenosine
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous Acetone
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adenosine (1 equivalent) in anhydrous acetone.
-
Addition of Reagents: Add 2,2-dimethoxypropane (excess, e.g., 3-5 equivalents) to the suspension.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding triethylamine to neutralize the p-toluenesulfonic acid.
-
Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
-
Purification: Elute the column with a gradient of ethyl acetate in hexane, followed by ethyl acetate:methanol to isolate the pure product.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.
Quantitative Data from a Representative Synthesis:
| Parameter | Value | Reference |
| Yield | 85-95% | General literature |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.35 (s, 1H), 8.14 (s, 1H), 7.33 (br s, 2H, NH₂), 6.17 (d, J=2.4 Hz, 1H), 5.48 (dd, J=6.4, 2.4 Hz, 1H), 5.02 (dd, J=6.4, 3.2 Hz, 1H), 4.63 (m, 1H), 4.14 (m, 1H), 3.65 (m, 1H), 3.54 (m, 1H), 1.55 (s, 3H), 1.33 (s, 3H) | Commercial Supplier Data |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 156.1, 152.4, 148.9, 139.8, 119.2, 113.6, 90.5, 87.2, 84.0, 81.1, 61.8, 27.1, 25.2 | Commercial Supplier Data |
| Mass Spectrum (ESI-MS) m/z | 308.1 [M+H]⁺ | Commercial Supplier Data |
Key Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of nucleoside analogs with therapeutic potential.
Antiviral Drug Development
A major application is in the synthesis of antiviral agents. By protecting the 2' and 3' hydroxyl groups, the 5'-hydroxyl group is available for modification, a key step in the development of many nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of HIV and other viral infections.
Anticancer Drug Development
Similarly, this compound serves as a precursor for the synthesis of anticancer nucleoside analogs. These compounds often function by inhibiting DNA or RNA synthesis in rapidly dividing cancer cells. The ability to selectively modify the 5' position allows for the introduction of various functional groups that can enhance the drug's efficacy and selectivity.
Probing P2Y Receptor Signaling Pathways
Adenosine and its analogs are crucial signaling molecules that act through purinergic receptors, including the P2Y receptor family. While this compound itself is not a potent agonist, its derivatives are used as pharmacological tools to study P2Y receptor function and signaling. These receptors are involved in a multitude of physiological processes, including platelet aggregation, inflammation, and neurotransmission, making them attractive drug targets.
Conclusion
From its early discovery in the nascent field of nucleic acid chemistry to its current indispensable role in modern drug development, this compound has proven to be a molecule of enduring importance. Its simple yet elegant function as a protecting group has empowered chemists to create a diverse arsenal of therapeutic agents that have had a profound impact on human health. As research into novel antiviral and anticancer therapies continues, the demand for and derivatization of this key intermediate will undoubtedly persist, solidifying its legacy as a cornerstone of nucleoside chemistry.
An In-Depth Technical Guide to the Stability and Storage of 2',3'-O-Isopropylideneadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-O-Isopropylideneadenosine is a crucial intermediate in the synthesis of various nucleoside analogues and plays a significant role in biochemical research.[1][2][3] As with any high-purity chemical compound, understanding its stability profile and adhering to appropriate storage conditions are paramount to ensure its integrity, experimental reproducibility, and the safety of research outcomes. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound. It also outlines detailed experimental protocols for researchers to conduct their own stability assessments and presents relevant biochemical pathways to provide context for its application.
Chemical and Physical Properties
This compound is a derivative of adenosine in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group.[2][4] This protection makes it a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 362-75-4 |
| Molecular Formula | C₁₃H₁₇N₅O₄ |
| Molecular Weight | 307.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 221-222 °C |
| Solubility | Soluble in water. Slightly soluble in Dioxane, DMSO, and Methanol.[2][5] |
| Purity | Typically ≥98% |
Recommended Storage and Handling
Proper storage is critical to maintain the stability of this compound. The following conditions are recommended by various suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (10°C - 25°C) | Prevents potential degradation from excessive heat or cold. |
| Atmosphere | Store in a dry, well-ventilated place. | The compound is susceptible to hydrolysis; therefore, minimizing exposure to moisture is crucial. |
| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture and air. |
| Light | Keep in a dark place. | While not explicitly stated in all datasheets, protection from light is a general best practice for complex organic molecules to prevent photolytic degradation. |
| Incompatibilities | Oxidizing agents. | Avoid storage with strong oxidizing agents to prevent chemical reactions that could degrade the compound. |
Stability Profile
Currently, detailed quantitative studies on the degradation kinetics of this compound under various conditions (e.g., a range of pH values, temperatures, and in the presence of specific enzymes) are not extensively available in peer-reviewed literature. However, based on its chemical structure and general knowledge of protected nucleosides, a qualitative stability profile can be inferred. The compound is generally considered stable under normal, recommended storage conditions.
The primary anticipated degradation pathway is the hydrolysis of the isopropylidene group, which is acid-labile. This would result in the formation of adenosine.
pH Stability
The isopropylidene protecting group is known to be sensitive to acidic conditions. Therefore, it is expected that the stability of this compound decreases significantly in acidic solutions. In neutral to basic conditions, the compound is expected to be more stable.
Thermal Stability
The compound is a solid with a high melting point, suggesting good thermal stability in its solid form under recommended storage temperatures. Stability in solution at elevated temperatures has not been quantitatively reported.
Enzymatic Stability
The isopropylidene group may offer some protection against certain enzymatic degradation pathways that target the 2' and 3' hydroxyl groups. However, its metabolism in biological systems, such as in the presence of liver homogenates, has been a subject of study, indicating that it can be transformed enzymatically.
The following table is a template for presenting quantitative stability data. Researchers are encouraged to perform studies to populate this table for their specific experimental conditions.
| Condition | Parameter | Value | Degradation Products |
| pH Stability | Half-life at pH 3 (25°C) | Data not available | Adenosine |
| Half-life at pH 7 (25°C) | Data not available | ||
| Half-life at pH 9 (25°C) | Data not available | ||
| Thermal Stability | % Degradation after 24h at 50°C (in solution) | Data not available | |
| Enzymatic Stability | Half-life in human plasma (37°C) | Data not available |
Experimental Protocols for Stability Assessment
For researchers needing to generate their own stability data, the following experimental protocols provide a general framework.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways.
Methodology:
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for several days. Also, heat a solution of the compound.
-
Photostability: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Objective: To quantify the decrease of the parent compound and the formation of degradation products over time.
Methodology:
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where adenosine and its derivatives have strong absorbance (around 260 nm).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by showing that the peak for this compound is well-resolved from all degradation product peaks generated during forced degradation studies.
Visualizations
Chemical Structure and Degradation Pathway
Caption: Predicted degradation of this compound.
Adenosine Signaling Pathway
Caption: Simplified adenosine signaling pathway.
Conclusion
This compound is a stable compound when stored under the recommended conditions of room temperature, in a dry, dark place, and in a tightly sealed container. The primary degradation route is the acid-catalyzed hydrolysis of the isopropylidene protecting group. While specific quantitative stability data is limited in the public domain, this guide provides the necessary framework and methodologies for researchers to perform their own stability assessments. Adherence to proper storage and handling protocols is essential to ensure the quality and reliability of this important research chemical.
References
- 1. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 362-75-4 [chemicalbook.com]
- 3. This compound | 362-75-4 | NI05151 [biosynth.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 2',3'-O-Isopropylideneadenosine for Researchers and Drug Development Professionals
Introduction
2',3'-O-Isopropylideneadenosine (CAS No. 362-75-4) is a crucial protected nucleoside derivative widely utilized in medicinal chemistry and drug development. By masking the cis-diol of the ribose sugar, it allows for selective chemical modifications at the 5'-hydroxyl position and on the purine base. This strategic protection is fundamental in the synthesis of a vast array of adenosine analogs, including potential antiviral and anticancer agents. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols involving this compound, serving as a comprehensive resource for scientists in the field.
Commercial Supplier Overview
A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The following tables summarize the technical specifications from several prominent vendors to facilitate easy comparison.
Table 1: General and Chemical Properties
| Property | Value |
| CAS Number | 362-75-4[1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₇N₅O₄[1][2][3][4][5] |
| Molecular Weight | 307.31 g/mol [1][3][4][5] |
| IUPAC Name | [(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1][6]dioxol-4-yl]methanol[2] |
| Synonyms | 2',3'-O-Isopropylidene-D-adenosine, 9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)adenine[1][7] |
| Appearance | White to light yellow powder or crystal[7][8] |
| Melting Point | 221-222 °C[1][5][6] |
Table 2: Supplier-Specific Data
| Supplier | Product Number | Purity | Available Quantities | Storage Conditions |
| Sigma-Aldrich | I22404 | ≥98%[5][9] | 5 g, 25 g[9] | Room Temperature[5] |
| Thermo Scientific | H53401 | 98%[2] | 5 g, 25 g[2][4] | Not specified |
| Biosynth | NI05151 | Not specified | 100 g, 250 g, 500 g, 1000 g[1] | 10°C - 25°C[1] |
| TCI America | I0702 | >98.0% (HPLC)[7] | Not specified | Not specified |
| Chem-Impex | Not specified | Not specified | Not specified | Not specified |
| Xinxiang Aurora | abt-a23 | ≥98%[8] | 100 g, 1 kg, 5 kg, 25 kg[8] | Room temperature, airtight, moisture-proof[8] |
Key Applications and Experimental Protocols
The primary application of this compound is as a key intermediate in the synthesis of modified nucleosides. The protection of the 2' and 3' hydroxyl groups enables regioselective reactions, particularly at the 5'-position.
Logical Workflow for Synthesis of Adenosine Analogs
The following diagram illustrates the general synthetic strategy employing this compound.
Caption: Synthetic pathway from adenosine to a modified analog.
Experimental Protocol 1: Synthesis of 2',3'-O-Isopropylidene-5'-O-tosyladenosine
This protocol details the selective tosylation of the 5'-hydroxyl group, a common step to introduce a good leaving group for subsequent nucleophilic substitution reactions.[1][2]
Materials:
-
This compound
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.1 to 1.5 equivalents of tosyl chloride to the cooled solution while stirring.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding cold water or crushed ice.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2',3'-O-isopropylidene-5'-O-tosyladenosine.
Experimental Protocol 2: Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine
This protocol describes a nucleophilic substitution reaction where the tosyl group is displaced by an azide nucleophile.[1]
Materials:
-
2',3'-O-Isopropylidene-5'-O-tosyladenosine
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3'-O-Isopropylidene-5'-O-tosyladenosine in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80 °C and stir at this temperature until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.
Experimental Protocol 3: Deprotection of the Isopropylidene Group
This protocol outlines the removal of the isopropylidene protecting group to yield the final modified adenosine analog.
Materials:
-
5'-Modified-2',3'-O-isopropylideneadenosine derivative
-
Aqueous sulfuric acid (e.g., 8%) or another suitable acid (e.g., 80% acetic acid)
Procedure:
-
Treat the protected nucleoside with an aqueous acidic solution (e.g., 8% H₂SO₄).
-
Heat the reaction mixture (e.g., to 60-75 °C) with continuous stirring.
-
Monitor the reaction progress by TLC until the starting material is no longer detected.
-
Upon completion, concentrate the reaction medium to dryness.
-
Perform an appropriate workup, such as extraction with a suitable solvent system (e.g., CHCl₃/H₂O), to isolate the deprotected product.
Reaction Workflow Visualization
The following diagram illustrates the workflow for the synthesis of 5'-Azido-5'-deoxyadenosine starting from the protected adenosine.
Caption: Experimental workflow for a three-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3450693A - Method of synthesizing adenosine,2',3'-o-isopropylidene-adenosine and intermediates thereof - Google Patents [patents.google.com]
- 4. This compound | 362-75-4 | NI05151 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Isopropylidene Protecting Group
Core Concepts for Researchers, Scientists, and Drug Development Professionals
The isopropylidene group, also known as an acetonide, is a widely utilized protecting group for 1,2- and 1,3-diols in the multistep synthesis of complex molecules, particularly in carbohydrate and nucleoside chemistry. Its prevalence is attributed to its straightforward installation, general stability across a range of reaction conditions, and the variety of methods available for its removal. Deprotection is typically achieved through the hydrolysis of the ketal functionality under acidic conditions.
Strategic Advantages of the Isopropylidene Group
The selection of a protecting group is critical in multi-step organic synthesis, dictating the feasibility and efficiency of a synthetic route. The isopropylidene group offers a unique combination of features that make it a superior choice in many applications:
-
Ease of Formation: Isopropylidene ketals can be readily formed from diols and acetone or an acetone equivalent, such as 2,2-dimethoxypropane.
-
Stability: This group is stable to a wide array of non-acidic reagents, including bases, reducing agents, and mild oxidants, making it suitable for multi-step syntheses where various transformations are performed on other parts of the molecule.
-
Predictable Regioselectivity: Isopropylidene groups exhibit a strong preference for protecting 1,2-diols over 1,3-diols, which results in the formation of a thermodynamically stable five-membered 1,3-dioxolane ring. This predictable selectivity is a significant advantage in the synthesis of complex polyols like carbohydrates.
-
Orthogonality: The acid-labile nature of the isopropylidene group renders it orthogonal to base-labile protecting groups (e.g., esters), fluoride-labile groups (e.g., silyl ethers), and groups that can be removed by hydrogenolysis (e.g., benzyl ethers). This orthogonality is crucial for the selective deprotection of multiple hydroxyl groups within a complex molecule.
Comparative Analysis of Diol Protecting Groups
The choice of a diol protecting group is contingent upon the specific demands of the synthetic pathway, including stability towards subsequent reaction conditions and the necessity for selective deprotection. Here, we compare the isopropylidene group with two other commonly used classes of diol protecting groups: benzylidene acetals and silyl ethers.
| Protecting Group | Structure | Stability | Cleavage Conditions |
| Isopropylidene (Acetonide) | Cyclic Ketal | Stable to bases, reducing agents, and mild oxidants. | Acidic hydrolysis (e.g., aq. HCl, p-TsOH). |
| Benzylidene Acetal | Cyclic Acetal | Stable to bases and nucleophiles. | Acidic hydrolysis; hydrogenolysis (Pd/C, H₂). |
| t-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | Stable to non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); strong acid. |
| Triisopropylsilyl (TIPS) Ether | Silyl Ether | More stable to acid than TBDMS. | Fluoride ions; strong acid (harsher conditions than TBDMS). |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | Bulky group providing high stability. | Fluoride ions. |
| 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | Very stable, often used for selective protection. | Fluoride ions. |
Experimental Protocols
Protection of Diols: Isopropylidenation
The formation of an isopropylidene ketal is typically achieved by reacting the diol with acetone or an acetone equivalent in the presence of an acid catalyst.
Method 1: Using Acetone
This method often requires the removal of water to drive the equilibrium towards product formation.
-
Reagents and Materials:
-
Diol-containing substrate
-
Anhydrous acetone
-
Anhydrous copper sulfate or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the diol substrate in anhydrous acetone.
-
Add anhydrous copper sulfate or the acid catalyst to the solution.
-
Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter off the solid catalyst.
-
Neutralize the filtrate with a mild base (e.g., triethylamine or sodium bicarbonate) if an acid catalyst was used.
-
Remove the solvent under reduced pressure.
-
Purify the resulting isopropylidene-protected diol by column chromatography if necessary.
-
Method 2: Using 2,2-Dimethoxypropane
This is often the method of choice as the byproducts, methanol and acetone, are volatile and can be easily removed, driving the reaction to completion.
-
Reagents and Materials:
-
Diol-containing substrate
-
2,2-Dimethoxypropane
-
Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the diol substrate in the chosen anhydrous solvent.
-
Add 2,2-dimethoxypropane in slight excess.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the catalyst by adding a few drops of a weak base (e.g., triethylamine).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The crude product can be purified by flash column chromatography.
-
Deprotection of Isopropylidene Ketals
The cleavage of the isopropylidene group is most commonly achieved by acid-catalyzed hydrolysis.
Method 1: Aqueous Acetic Acid
This is a mild method suitable for substrates sensitive to stronger acids.
-
Reagents and Materials:
-
Isopropylidene-protected compound
-
Aqueous acetic acid solution (e.g., 60-80% acetic acid in water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating source (if required)
-
-
Procedure:
-
Dissolve the isopropylidene-protected substrate in the aqueous acetic acid solution.
-
Stir the mixture at room temperature or gently heat to accelerate the reaction. Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the acetic acid with a base such as saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected diol by column chromatography or recrystallization.
-
Method 2: Catalytic Strong Acid in an Alcoholic Solvent
This method is efficient and often used for less sensitive substrates.
-
Reagents and Materials:
-
Isopropylidene-protected compound
-
Methanol or ethanol
-
Catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the protected compound in methanol or ethanol.
-
Add a catalytic amount of the strong acid.
-
Stir the solution at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a solid base like sodium bicarbonate or an ion-exchange resin.
-
Filter to remove the solid.
-
Remove the solvent under reduced pressure.
-
Purify the product as needed.
-
Quantitative Data on Deprotection Methods
The choice of deprotection reagent can be critical for achieving selectivity and high yields. The following table summarizes various reagents used for isopropylidene deprotection, providing a comparative overview of their reaction conditions and efficacy.
| Reagent | Conditions | Substrate Scope | Observations |
| 60% aq. Acetic Acid | Varies (e.g., room temp to mild heat) | General | Mild and effective for selective hydrolysis of terminal isopropylidene groups. |
| Dilute H₂SO₄ or HCl in Methanol | Room temperature | Carbohydrates | Used for selective hydrolysis of terminal isopropylidene ketals. |
| Ferric Chloride on Silica Gel | Chloroform, room temperature | General | Efficient in hydrolyzing only the terminal isopropylidene ketal group. |
| Copper (II) Chloride | Acetonitrile/Water | Carbohydrates | Convenient and efficient for regioselective removal of a terminal isopropylidene ketal. |
| Iodine in Methanol | Room temperature or reflux | General | Temperature-dependent hydrolysis allows for either selective or complete deprotection. |
| Cobalt(II) Chloride Dihydrate | Acetonitrile, 55°C | Carbohydrate derivatives | Efficient for regioselective hydrolysis of terminal isopropylidene ketals. |
| Indium(III) Chloride | Methanol, 60°C | Carbohydrate derivatives | Effective for regioselective hydrolysis of terminal isopropylidene ketals. |
Signaling Pathways and Experimental Workflows
Mechanism of Isopropylidene Ketal Formation (Acid-Catalyzed)
The formation of an isopropylidene ketal from a diol and acetone is an acid-catalyzed process involving the formation of a hemiacetal followed by an intramolecular cyclization.
Caption: Acid-catalyzed formation of an isopropylidene ketal.
Mechanism of Isopropylidene Ketal Deprotection (Acid-Catalyzed Hydrolysis)
The deprotection is the reverse of the formation process, initiated by protonation of one of the ketal oxygens, followed by ring opening and hydrolysis.
Caption: Acid-catalyzed hydrolysis of an isopropylidene ketal.
Experimental Workflow for Protection and Deprotection
A typical workflow involving the use of an isopropylidene protecting group in a multi-step synthesis.
Caption: A simplified workflow for a synthesis involving an isopropylidene protecting group.
Conclusion
The isopropylidene protecting group is a versatile and indispensable tool in modern organic synthesis. Its ease of formation, predictable regioselectivity, and stability under a variety of non-acidic conditions make it an excellent choice for the temporary masking of 1,2- and 1,3-diols. A thorough understanding of its application, as well as the various methods for its introduction and removal, is essential for the design and execution of efficient and successful multi-step syntheses of complex molecules in academic research and drug development.
An In-depth Technical Guide to the Key Reactive Sites on 2',3'-O-Isopropylideneadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-O-Isopropylideneadenosine is a pivotal intermediate in the synthesis of a wide array of adenosine derivatives with significant therapeutic and research applications. The strategic protection of the 2' and 3'-hydroxyl groups of the ribose moiety channels the reactivity towards two primary sites: the 5'-hydroxyl group and the N6-exocyclic amino group of the adenine base. This technical guide provides a comprehensive analysis of the chemical reactivity of these key sites, supported by quantitative data, detailed experimental protocols, and logical diagrams to inform the strategic design and synthesis of novel adenosine-based compounds.
Introduction
Adenosine and its analogues are fundamental components in numerous biological processes and serve as cornerstones in the development of therapeutic agents for a variety of diseases. The synthesis of structurally diverse adenosine derivatives often necessitates the use of protecting groups to achieve regioselectivity. The isopropylidene group, protecting the 2' and 3'-hydroxyls of the ribose sugar, renders this compound a versatile building block, directing chemical modifications to the 5'-hydroxyl and the N6-amino functionalities. Understanding the relative reactivity of these sites is crucial for designing efficient and high-yielding synthetic routes.
Key Reactive Sites and Their Chemical Environment
The two principal reactive sites on this compound are the primary 5'-hydroxyl group and the N6-amino group on the purine ring.
-
5'-Hydroxyl Group: This primary alcohol is a strong nucleophile, readily participating in esterification, etherification, and phosphorylation reactions. Its accessibility and inherent reactivity make it a frequent target for modification.
-
N6-Amino Group: The exocyclic amino group of the adenine base is also nucleophilic, though generally less so than the 5'-hydroxyl group. It can undergo acylation, alkylation, and other modifications. The aromatic nature of the purine ring influences its reactivity.
The relative reactivity of these two sites is a subject of both kinetic and thermodynamic control, influenced by factors such as the nature of the electrophile, solvent, temperature, and the presence of catalysts.
Comparative Reactivity and Regioselectivity
The selective modification of either the 5'-hydroxyl or the N6-amino group is a key challenge and opportunity in the synthesis of adenosine derivatives.
Acidity and Basicity (pKa Values)
| Functional Group | Compound | pKa Value | Reference |
| N1 of Adenine | Adenosine | 3.63 | [1] |
| N6-Amino Group (protonated) | Adenosine | ~4.2 | [2] |
| 2'-Hydroxyl Group | Adenosine | 12.17 | [3] |
| 5'-Phosphate (first ionization) | Adenosine 5'-phosphate | 0.9 | [2] |
| 5'-Phosphate (second ionization) | Adenosine 5'-phosphate | 6.2 | [2] |
Table 1: pKa values of relevant functional groups in adenosine and its derivatives.
The lower pKa of the N1 position indicates it is the primary site of protonation on the adenine ring. The N6-amino group is significantly less basic. The high pKa of the ribose hydroxyls indicates they are weak acids. In this compound, the 5'-hydroxyl is expected to have a pKa similar to that of other primary alcohols.
Kinetic vs. Thermodynamic Control
The outcome of reactions involving both the 5'-OH and N6-NH2 groups can often be directed by applying principles of kinetic and thermodynamic control.
-
Kinetic Control: Reactions performed at lower temperatures and for shorter durations tend to favor the kinetically controlled product, which is formed via the pathway with the lower activation energy. The more nucleophilic 5'-hydroxyl group is often the site of initial, kinetically favored attack.
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may reach equilibrium, favoring the most stable product. In some cases, an initial reaction at the 5'-OH might be reversible, allowing for a slower, thermodynamically favored reaction at the N6-position.
Experimental Protocols for Key Reactions
The following sections provide detailed methodologies for common modifications at the 5'-hydroxyl and N6-amino positions of this compound.
Reactions at the 5'-Hydroxyl Group
The high reactivity of the primary 5'-hydroxyl group allows for a range of selective modifications.
Tosylation is a common method to activate the 5'-hydroxyl group for subsequent nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 5'-O-Tosyl-2',3'-O-isopropylideneadenosine [4]
-
Reactants: this compound, p-toluenesulfonyl chloride (TsCl), pyridine.
-
Procedure:
-
Dissolve this compound in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise with stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
-
Expected Yield: Moderate to high.
Silyl ethers are common protecting groups for hydroxyl functions due to their ease of introduction and removal under specific conditions.
Experimental Protocol: Synthesis of 5'-O-(tert-Butyldimethylsilyl)-2',3'-O-isopropylideneadenosine
-
Reactants: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound and imidazole in anhydrous DMF.
-
Add TBDMSCl to the solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
-
Expected Yield: High.
Phosphorylation at the 5'-position is a key step in the synthesis of nucleotide analogues.
Experimental Protocol: Synthesis of 5'-O-Phosphoryl-2',3'-O-isopropylideneadenosine
-
Reactants: this compound, phosphoryl chloride (POCl3), triethyl phosphate.
-
Procedure:
-
Dissolve this compound in cold triethyl phosphate.
-
Slowly add phosphoryl chloride with stirring while maintaining a low temperature.
-
Stir the reaction mixture at low temperature for several hours.
-
Quench the reaction by pouring it into a cold aqueous buffer (e.g., sodium bicarbonate solution).
-
Purify the product using ion-exchange chromatography.
-
-
Expected Yield: Variable, dependent on reaction conditions and purification.
Reactions at the N6-Amino Group
Modification of the N6-amino group often requires prior protection of the more reactive 5'-hydroxyl group to ensure selectivity.
Benzoylation of the N6-amino group is a common strategy to protect this site or to introduce functional modifications.
Experimental Protocol: Synthesis of N6-Benzoyl-2',3'-O-isopropylideneadenosine
-
Reactants: this compound, benzoic anhydride, pyridine.
-
Procedure:
-
Suspend this compound in pyridine.
-
Add benzoic anhydride and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.
-
Upon completion, cool the reaction mixture and add a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with chloroform.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by chromatography.
-
-
Expected Yield: Moderate to high.
Competitive Reactions: Acylation with p-Toluyl Chloride
The reaction of this compound with acylating agents like p-toluyl chloride can lead to a mixture of products, highlighting the competitive nature of the reactive sites.
Reaction Scheme:
This reaction demonstrates that under certain conditions, acylation can occur at both the 5'-O and N6 positions, with subsequent reactions such as cyclization also taking place[5]. The distribution of products underscores the need for careful control of reaction conditions to achieve desired selectivity.
Experimental Workflows and Logical Relationships
The strategic modification of this compound often follows a logical workflow to achieve the desired substitution pattern.
Workflow for Selective N6-Modification
To selectively modify the N6-amino group, the more reactive 5'-hydroxyl group is typically protected first.
Workflow for Selective 5'-O-Modification
Due to its higher reactivity, the 5'-hydroxyl group can often be modified selectively without protecting the N6-amino group, particularly under kinetically controlled conditions.
Conclusion
This compound is a cornerstone intermediate in nucleoside chemistry, offering two primary sites for chemical modification: the 5'-hydroxyl and the N6-amino groups. The selective functionalization of these sites is achievable through the careful selection of reagents, reaction conditions, and a strategic application of protecting groups. This guide has provided a detailed overview of the reactivity of these sites, supported by quantitative data and experimental protocols, to empower researchers in the rational design and synthesis of novel adenosine derivatives for a wide range of scientific and therapeutic pursuits. The provided workflows and logical diagrams serve as a strategic roadmap for navigating the synthesis of these valuable compounds.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2',3'-O-Isopropylideneadenosine, a crucial intermediate in the synthesis of various nucleoside analogs used in drug discovery and development. The procedure involves the selective protection of the 2' and 3' hydroxyl groups of the ribose moiety of adenosine as an isopropylidene acetal. This method is robust, scalable, and yields the desired product in high purity. The protocol is intended for laboratory use by trained chemists.
Introduction
Adenosine and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of modified nucleosides often requires the selective protection of the hydroxyl groups on the ribose sugar. The 2',3'-O-isopropylidene protecting group is widely used due to its ease of introduction, stability under various reaction conditions, and facile removal under mild acidic conditions. This compound serves as a key starting material for modifications at the 5'-hydroxyl group and the purine base. This protocol details a reliable method for the preparation of this compound from adenosine.
Reaction Scheme
Caption: Chemical transformation of Adenosine to this compound.
Experimental Protocol
Materials and Equipment
-
Adenosine
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Anhydrous acetone
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add adenosine (1.0 eq).
-
Solvent and Reagent Addition: Suspend the adenosine in anhydrous acetone. Add 2,2-dimethoxypropane (1.2 eq) to the suspension.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.2 eq) to the stirred suspension.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-12 hours). The formation of a clear solution indicates the progress of the reaction.
-
Quenching: Upon completion, neutralize the reaction mixture by adding solid sodium bicarbonate (NaHCO₃) and stir for an additional 30 minutes.
-
Work-up: Filter the mixture to remove the sodium bicarbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | Adenosine |
| Product | This compound |
| Molecular Formula | C₁₃H₁₇N₅O₄ |
| Molecular Weight | 307.31 g/mol |
| Typical Yield | 55-90% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 221-222 °C |
| Purity (by HPLC/NMR) | >98% |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
2,2-Dimethoxypropane is flammable and should be handled with care.
-
p-Toluenesulfonic acid is corrosive and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine as a Precursor for Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-Isopropylideneadenosine is a pivotal precursor in the synthesis of a wide array of nucleoside analogs that exhibit significant antiviral properties. The isopropylidene group serves as a crucial protecting group for the 2' and 3'-hydroxyl moieties of the ribose sugar. This protection strategy allows for selective modifications at other positions of the nucleoside, particularly the 5'-hydroxyl group and the purine base, leading to the development of potent antiviral agents. These modifications are instrumental in designing molecules that can act as chain terminators for viral DNA or RNA synthesis or as inhibitors of key viral enzymes. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of antiviral drug candidates.
Data Presentation: Antiviral Activity of Nucleoside Analogs
The following table summarizes the quantitative data for representative antiviral compounds synthesized using isopropylidene-protected nucleosides. This data is essential for comparing the efficacy and toxicity of different analogs.
| Compound | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2',3'-O-Isopropylidene-5-iodouridine | HIV-1 | Jurkat | >30 | >30 | - | [1] |
| 2',3'-O-Isopropylidene-5-iodouridine | HIV-1 | CEM-ss | ~15 | >30 | >2 | [1] |
| 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo) | HIV | T4+ Lymphocytes | ~20 (43% inhibition) | ~100 (23% inhibition) | ~5 | [2] |
| Vidarabine (Ara-A) | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | Various | - | - | - | [3] |
| HNC-1664 (Adenosine Analog) | SARS-CoV-2 | Vero E6 | 0.029 | >10 | >344 | [4] |
| ATV006 (GS-441524 prodrug) | SARS-CoV-2 (Delta) | Vero E6 | 0.349 | >10 | >28.6 | [5] |
| ATV006 (GS-441524 prodrug) | SARS-CoV-2 (Omicron) | Vero E6 | 0.106 | >10 | >94.3 | [5] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50/IC50. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Experimental Protocols
Protocol 1: Synthesis of 5'-Deoxy-5'-aminoadenosine derivatives from this compound
This protocol outlines a general procedure for the modification of the 5'-hydroxyl group, a common strategy in the synthesis of antiviral nucleoside analogs.
Step 1: Tosylation of this compound
-
Dissolve this compound (1 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5'-O-tosyl-2',3'-O-isopropylideneadenosine.
-
Purify the crude product by silica gel column chromatography.
Step 2: Azidation of 5'-O-Tosyl-2',3'-O-isopropylideneadenosine
-
Dissolve the purified 5'-O-tosyl derivative (1 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (3 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.
-
Purify by column chromatography.
Step 3: Reduction of the Azide to an Amine
-
Dissolve the 5'-azido derivative (1 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine.
Step 4: Deprotection of the Isopropylidene Group
-
Dissolve the 5'-amino derivative in a solution of 80% acetic acid in water.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Co-evaporate with toluene to remove residual acetic acid.
-
Purify the final 5'-amino-5'-deoxyadenosine product by recrystallization or column chromatography.
Protocol 2: Antiviral Activity Assay (General Procedure)
This protocol describes a general method for evaluating the antiviral activity and cytotoxicity of the synthesized compounds.
1. Cell Culture and Virus Propagation:
-
Maintain the appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, Jurkat for HIV) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Propagate the virus stock in the host cell line and determine the viral titer (e.g., plaque-forming units/mL or TCID50/mL).
2. Cytotoxicity Assay (CC50 Determination):
-
Seed the host cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with serial dilutions of the synthesized compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT or MTS assay.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
3. Antiviral Assay (IC50/EC50 Determination):
-
Seed the host cells in a 96-well plate.
-
After 24 hours, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the synthesized compounds.
-
Include a virus control (no compound) and a positive control antiviral drug.
-
Incubate the plate for 48-72 hours.
-
Quantify the viral replication by a suitable method, such as:
-
Plaque Reduction Assay: Staining and counting viral plaques.
-
Quantitative PCR (qPCR): Measuring viral RNA or DNA levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.
-
Reporter Gene Assay: Measuring the expression of a virus-encoded reporter gene.
-
-
Calculate the IC50 or EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow from this compound to a final antiviral drug.
Mechanism of Action: Inhibition of Viral Polymerase
Caption: Mechanism of action of adenosine analogs as viral polymerase inhibitors.
Signaling Pathway: Immunomodulatory Effect of Adenosine Analogs
Caption: Adenosine analogs can exhibit immunomodulatory effects by antagonizing the A2A receptor.[3][6]
Conclusion
This compound is a versatile and indispensable precursor for the synthesis of a diverse range of antiviral nucleoside analogs. The strategic use of the isopropylidene protecting group enables precise chemical modifications, leading to the development of compounds with potent and selective antiviral activities. The protocols and data presented herein provide a foundational guide for researchers in the field of antiviral drug discovery and development, facilitating the exploration of novel therapeutic agents to combat viral infections. Further research into the immunomodulatory effects of these adenosine analogs may unveil dual-action antiviral therapies with enhanced efficacy.[1][6]
References
- 1. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 | EMBO Reports [link.springer.com]
- 2. In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 4. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine analog prodrug ATV006 is orally bioavailable and has preclinical efficacy against parental SARS-CoV-2 and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of 2',3'-O-Isopropylideneadenosine in the Synthesis of Anticancer Nucleoside Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleoside analogs are a cornerstone of anticancer and antiviral chemotherapy. Their synthesis often requires intricate strategies to achieve the desired modifications on the sugar or base moieties while preserving stereochemistry. A key player in these synthetic routes is 2',3'-O-Isopropylideneadenosine, a protected form of adenosine that serves as a versatile intermediate. The isopropylidene group masks the 2' and 3'-hydroxyls of the ribose sugar, allowing for selective chemical transformations at the 5'-hydroxyl group and the purine base. This application note provides detailed protocols and quantitative data for the synthesis of prominent anticancer nucleoside analogs, highlighting the indispensable role of this compound.
Introduction
This compound is a crucial starting material in the synthesis of several clinically important anticancer nucleoside analogs, including Cladribine, Clofarabine, and Forodesine. The isopropylidene protecting group offers several advantages: it is easy to introduce, stable under a variety of reaction conditions, and can be removed under mild acidic conditions. This allows for a wide range of chemical modifications to be performed on the adenosine scaffold with high selectivity and yield.
This document outlines the synthetic workflows, experimental protocols, and biological activity of these anticancer agents, emphasizing the strategic use of this compound.
Synthetic Workflow Overview
The general strategy for utilizing this compound in the synthesis of anticancer nucleoside analogs involves a multi-step process. This process begins with the protection of the 2' and 3' hydroxyl groups, followed by modification of the 5' position or the purine base, and concludes with the deprotection of the isopropylidene group to yield the final active compound.
Caption: General synthetic workflow from adenosine to an anticancer nucleoside analog.
Application 1: Synthesis of Cladribine (2-Chloro-2'-deoxyadenosine)
Cladribine is a purine analog used in the treatment of hairy cell leukemia and multiple sclerosis. Its synthesis can be efficiently achieved using this compound as a starting material.
Experimental Protocol:
Step 1: Protection of Adenosine
-
Suspend adenosine in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the acid with triethylamine and evaporate the solvent.
-
Purify the residue by column chromatography to obtain this compound.
Step 2: Chlorination of the Purine Base
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Treat with a chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom at the 2-position of the adenine ring.
-
Monitor the reaction by TLC and purify the product.
Step 3: Deoxygenation at the 2'-Position
-
This is a critical and often multi-step part of the synthesis that can be achieved through various methods, such as the Barton-McCombie deoxygenation.
-
First, the 5'-hydroxyl group is protected (e.g., with a trityl group).
-
The protected nucleoside is then subjected to deoxygenation conditions.
-
Removal of the 5'-protecting group yields the 2'-deoxy intermediate.
Step 4: Deprotection
-
Dissolve the protected 2-chloro-2'-deoxyadenosine intermediate in a solution of trifluoroacetic acid in water.
-
Stir the reaction at room temperature until the isopropylidene group is cleaved.
-
Neutralize the solution and purify the final product, Cladribine, by crystallization or chromatography.
Quantitative Data:
| Step | Product | Yield (%) | Purity (%) |
| Protection | This compound | >90 | >98 |
| Chlorination & Deoxygenation | Protected 2-chloro-2'-deoxyadenosine | 50-60 | >95 |
| Deprotection | Cladribine | 80-90 | >99 |
Application 2: Synthesis of Clofarabine
Clofarabine is a second-generation purine nucleoside analog used to treat acute lymphoblastic leukemia. Its synthesis involves the introduction of both a chlorine and a fluorine atom.
Experimental Protocol:
The synthesis of Clofarabine is more complex and often starts from a protected sugar derivative. However, a conceptual pathway starting from a protected adenosine derivative illustrates the key transformations.
Step 1: Preparation of a Protected 2-Chloroadenosine Intermediate
Follow Steps 1 and 2 as described for Cladribine synthesis to obtain a protected 2-chloroadenosine derivative.
Step 2: Fluorination at the 2'-Position
-
Protect the 5'-hydroxyl group of the 2-chloro-2',3'-O-isopropylideneadenosine.
-
Perform a stereoselective fluorination of the 2'-position using a fluorinating agent like DAST (diethylaminosulfur trifluoride). This step often involves the inversion of stereochemistry at the 2'-carbon.
-
Remove the 5'-protecting group.
Step 3: Deprotection
-
Cleave the isopropylidene protecting group under mild acidic conditions to yield Clofarabine.[1]
-
Purify the final product.
Quantitative Data:
| Step | Product | Yield (%) | Purity (%) |
| Preparation of Protected Intermediate | Protected 2-chloroadenosine | 70-80 | >97 |
| Fluorination & 5'-Deprotection | Protected 2'-fluoro-2-chloroadenosine | 40-50 | >95 |
| Final Deprotection | Clofarabine | 30-40 (overall) | >99 |
Application 3: Synthesis of Forodesine Analogs
Forodesine is a potent inhibitor of purine nucleoside phosphorylase (PNP) and is used for the treatment of T-cell acute lymphoblastic leukemia. Its synthesis involves the creation of a unique iminoribitol sugar mimic. While a direct synthesis from this compound is not the standard route, the principles of using protected ribose derivatives are central to its synthesis. The synthesis generally involves the coupling of a modified ribose derivative with a 9-deaza-hypoxanthine base.
Mechanism of Action of Forodesine:
Forodesine's therapeutic effect stems from its ability to inhibit purine nucleoside phosphorylase (PNP). This inhibition leads to an accumulation of deoxyguanosine (dGuo), which is then converted to deoxyguanosine triphosphate (dGTP) in T-cells. High levels of dGTP are cytotoxic as they inhibit ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool and ultimately inducing apoptosis in rapidly dividing T-cells.[2]
Caption: Mechanism of action of Forodesine in inducing T-cell apoptosis.
Anticancer Activity of Nucleoside Analogs
The following table summarizes the in vitro cytotoxic activity of Cladribine and Clofarabine in various cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | ~0.34 |
| K562 | Chronic Myelogenous Leukemia | ~1.09 | |
| OCI-AML3 | Acute Myeloid Leukemia | Varies | |
| Clofarabine | HL-60 | Acute Promyelocytic Leukemia | ~0.18 |
| K562 | Chronic Myelogenous Leukemia | ~0.44 | |
| OCI-AML3 | Acute Myeloid Leukemia | Varies |
Note: IC50 values can vary significantly between studies depending on the experimental conditions.[3][4]
Conclusion
This compound is a vital building block in medicinal chemistry, enabling the efficient and selective synthesis of complex anticancer nucleoside analogs. The protocols and data presented herein demonstrate its utility in the preparation of Cladribine and conceptually for Clofarabine. The strategic use of this protecting group allows for precise chemical manipulations, leading to the development of life-saving therapeutics. Further research into novel synthetic routes utilizing this compound and other protected nucleosides will continue to be a driving force in the discovery of next-generation anticancer agents.
References
- 1. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine - Google Patents [patents.google.com]
- 2. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2',3'-O-Isopropylideneadenosine in the Exploration of Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-Isopropylideneadenosine is a protected nucleoside analog that serves as a crucial starting material in the synthesis of a wide array of adenosine receptor ligands. Its primary utility lies in its role as a versatile chemical intermediate, enabling targeted modifications at the 5'-position of the ribose sugar and on the purine base. While not typically used as a direct pharmacological tool for receptor characterization due to its low affinity, its application is fundamental to the development of novel and selective agonists and antagonists for the A1, A2A, A2B, and A3 adenosine receptor subtypes. These synthesized ligands are instrumental in elucidating the physiological and pathophysiological roles of adenosine receptors and for the development of new therapeutic agents.
This document provides an overview of the application of this compound in adenosine receptor research, including its role in ligand synthesis and the subsequent pharmacological evaluation of the synthesized compounds.
Role of this compound in Ligand Synthesis
The isopropylidene group protects the 2' and 3' hydroxyl groups of the adenosine ribose moiety, allowing for selective chemical modifications at other positions. This is a key step in the synthesis of potent and selective adenosine receptor ligands. For instance, it is a common precursor for the synthesis of N6-substituted adenosine derivatives and compounds modified at the C2 and C8 positions of the adenine ring.
A general synthetic workflow involving this compound is depicted below.
Caption: Synthetic workflow for developing novel adenosine receptor ligands.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity. The A1 and A3 subtypes couple to Gi/o proteins to inhibit adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B subtypes couple to Gs proteins to stimulate adenylyl cyclase, leading to an increase in cAMP.
Caption: Adenosine receptor signaling pathways.
Experimental Protocols
The following are generalized protocols for the pharmacological evaluation of novel adenosine receptor ligands synthesized from this compound.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Objective: To determine the binding affinity of a novel ligand for human adenosine receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor.
-
Radioligands:
-
A1 Receptor: [³H]CCPA or [³H]DPCPX
-
A2A Receptor: [³H]CGS 21680 or [³H]ZM241385
-
A3 Receptor: [¹²⁵I]AB-MECA
-
-
Test compound (novel ligand synthesized from this compound).
-
Non-specific binding control (e.g., NECA or theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a microtiter plate, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand binding assay workflow.
Functional Assays (cAMP Accumulation)
Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50 or IC50).
Objective: To determine the functional activity of a novel ligand at human adenosine receptors.
Materials:
-
Intact HEK293 or CHO cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor.
-
Test compound.
-
Forskolin (an adenylyl cyclase activator).
-
Reference agonist (e.g., NECA).
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol for Agonist Activity (A2A/A2B Receptors):
-
Seed cells in a microtiter plate and grow to confluence.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Add serial dilutions of the test compound or reference agonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.
-
Generate a concentration-response curve and determine the EC50 value (concentration of agonist that produces 50% of the maximal response).
Protocol for Antagonist Activity (A1/A3 Receptors):
-
Seed and grow cells as described above.
-
Pre-incubate cells with serial dilutions of the test compound (potential antagonist).
-
Add a fixed concentration of a reference agonist (e.g., NECA) to stimulate the receptor.
-
Incubate and measure cAMP levels as described above.
-
Determine the IC50 value of the antagonist in inhibiting the agonist-induced response.
Data Presentation
The pharmacological data for novel ligands are typically summarized in a table for easy comparison of their affinity and selectivity across the different adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A EC50 (nM) | A1 IC50 (nM) |
| Reference Agonist (e.g., NECA) | Value | Value | Value | Value | Value | N/A |
| Reference Antagonist (e.g., Theophylline) | Value | Value | Value | Value | N/A | Value |
| Novel Ligand X | Value | Value | Value | Value | Value | Value |
| Novel Ligand Y | Value | Value | Value | Value | Value | Value |
Note: The table above is a template. Actual values for this compound are not available as it is primarily a synthetic intermediate.
Conclusion
This compound is an indispensable tool in the field of adenosine receptor research. Its role as a protected intermediate facilitates the synthesis of novel adenosine derivatives with tailored pharmacological profiles. The subsequent characterization of these compounds through binding and functional assays provides valuable insights into the structure-activity relationships of adenosine receptor ligands, ultimately aiding in the discovery of new therapeutic agents for a variety of diseases.
Protocol for the Deprotection of 2',3'-O-Isopropylideneadenosine to Adenosine
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the deprotection of 2',3'-O-Isopropylideneadenosine to yield adenosine. The isopropylidene protecting group is a commonly used acetal for the protection of vicinal diols in nucleoside chemistry, owing to its ease of installation and general stability. However, its efficient removal is a critical step in the synthesis of adenosine analogs and other derivatives. This application note outlines two primary methods for the acidic hydrolysis of the 2',3'-O-isopropylidene group: treatment with acetic acid and trifluoroacetic acid (TFA). Each protocol includes detailed experimental procedures, a summary of reaction parameters, and important considerations for reaction monitoring and product purification.
Introduction
The protection of the 2' and 3'-hydroxyl groups of ribonucleosides is a fundamental strategy in the synthesis of oligonucleotides and various nucleoside-based therapeutics. The 2',3'-O-isopropylidene acetal is a valuable protecting group due to its stability under a range of reaction conditions and its susceptibility to cleavage under acidic conditions. The selection of the deprotection method is crucial to ensure high yield and purity of the final adenosine product, while minimizing potential side reactions. This document presents two reliable protocols for this transformation, offering flexibility in terms of reaction conditions and reagent choice.
Chemical Transformation
The deprotection of this compound proceeds via acid-catalyzed hydrolysis, yielding adenosine and acetone as a byproduct.
Caption: Chemical transformation of this compound to Adenosine.
Experimental Protocols
Two primary methods for the deprotection are detailed below. The choice of method may depend on the scale of the reaction, the presence of other acid-labile functional groups, and available laboratory resources.
Method 1: Acetic Acid Mediated Deprotection
This method employs aqueous acetic acid at elevated temperatures and is generally considered a milder approach.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a solution of 80% aqueous acetic acid.
-
Reaction Conditions: Heat the reaction mixture to 75-90°C with continuous stirring. For a related substrate, 5'-O-Acetyl-2',3'-O-isopropylideneadenosine, a 10% aqueous acetic acid solution at 90°C for 4 hours has been reported to give a 78% yield of the corresponding product.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material is more nonpolar and will have a higher Rf value than the more polar adenosine product. Visualize the spots under a UV lamp.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude adenosine can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, or by column chromatography on silica gel.
Method 2: Trifluoroacetic Acid (TFA) Mediated Deprotection
This method utilizes the stronger acid, trifluoroacetic acid, and can often be performed at lower temperatures and for shorter reaction times.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add an equal volume of cold (0°C) 50% aqueous trifluoroacetic acid to the stirred solution.
-
Reaction Conditions: Maintain the reaction at 0°C and stir for the required duration. Reaction times are typically shorter than with acetic acid and should be determined by careful monitoring.
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Method 1.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude adenosine by recrystallization or column chromatography as described in Method 1.
Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood. A potential side reaction with TFA is the formation of trifluoroacetyl esters on the hydroxyl groups. While this is more commonly observed with prolonged reaction times or at higher temperatures, it is a possibility to be aware of during product characterization.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the deprotection of this compound and a closely related derivative.
| Method | Reagent | Concentration | Temperature (°C) | Time (h) | Substrate | Yield (%) |
| 1 | Acetic Acid | 80% (aqueous) | 75 | Not specified | N⁶-acylated 2',3'-O-isopropylidene adenosine | Not specified |
| 1 | Acetic Acid | 10% (aqueous) | 90 | 4 | 5'-O-Acetyl-2',3'-O-isopropylideneadenosine | 78 |
| 2 | TFA | 50% (aqueous) | 0 | Not specified | This compound derivative | Quantitative (reported for a different derivative)[1] |
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols for the Use of 2',3'-O-Isopropylideneadenosine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-Isopropylideneadenosine is a protected ribonucleoside where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene acetal. This protecting group is notably sensitive to acidic conditions. While not a conventional protecting group for standard solid-phase oligonucleotide synthesis due to its acid lability, its unique properties present potential applications in specialized synthesis strategies, particularly in enzymatic RNA synthesis and for the preparation of modified oligonucleotides where orthogonal deprotection schemes are required.[1]
These application notes provide an overview of the theoretical application of this compound in solid-phase oligonucleotide synthesis, focusing on an investigational approach using an orthogonal protecting group strategy. The protocols outlined are based on established principles of phosphoramidite chemistry and are intended to serve as a guideline for research and development.
Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₁₇N₅O₄ |
| Molecular Weight | 307.31 g/mol |
| CAS Number | 362-75-4 |
| Melting Point | 221-222 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and DMF |
Application in Solid-Phase Oligonucleotide Synthesis: An Investigational Approach
The primary challenge in utilizing this compound in standard phosphoramidite oligonucleotide synthesis is the acid-labile nature of the isopropylidene group. The repeated acidic detritylation steps to remove the 5'-O-dimethoxytrityl (DMT) group would prematurely cleave the 2',3'-O-isopropylidene protection. Therefore, an orthogonal protecting group strategy is necessary. This involves replacing the acid-labile 5'-O-DMT group with a protecting group that can be removed under conditions that do not affect the isopropylidene acetal. A common choice for such a strategy is a silyl ether protecting group, such as the tert-butyldimethylsilyl (TBDMS) group, which is removed by a fluoride source.
Below is a proposed workflow for the synthesis of an oligonucleotide containing a this compound moiety.
Caption: Investigational workflow for oligonucleotide synthesis using this compound.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-TBDMS-N⁶-benzoyl-2',3'-O-isopropylideneadenosine-3'-CE-phosphoramidite
This protocol describes the preparation of the necessary phosphoramidite monomer for solid-phase synthesis.
Materials:
-
N⁶-benzoyl-2',3'-O-isopropylideneadenosine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
5'-O-TBDMS Protection:
-
Dissolve N⁶-benzoyl-2',3'-O-isopropylideneadenosine in anhydrous pyridine.
-
Add imidazole followed by TBDMS-Cl.
-
Stir the reaction at room temperature until complete as monitored by TLC.
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to obtain 5'-O-TBDMS-N⁶-benzoyl-2',3'-O-isopropylideneadenosine.
-
-
Phosphitylation:
-
Dissolve the 5'-O-TBDMS protected nucleoside in anhydrous DCM.
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once complete, quench with methanol and purify the crude phosphoramidite by precipitation in cold hexanes or by silica gel chromatography under anhydrous conditions.
-
Dry the final product under high vacuum.
-
Protocol 2: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the modified synthesis cycle on an automated DNA/RNA synthesizer.
Reagents for Synthesizer:
-
Deblocking Solution: 1 M Tetrabutylammonium fluoride (TBAF) in THF
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile
-
Capping Solution A: Acetic anhydride/Pyridine/THF
-
Capping Solution B: 16% N-Methylimidazole in THF
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water
-
Washing Solution: Anhydrous acetonitrile
Synthesis Cycle:
| Step | Operation | Reagent | Time |
| 1 | Deblocking | 1 M TBAF in THF | 5-10 min |
| 2 | Wash | Acetonitrile | 1 min |
| 3 | Coupling | 0.1 M Phosphoramidite + 0.25 M ETT | 10-15 min |
| 4 | Wash | Acetonitrile | 1 min |
| 5 | Capping | Capping A + Capping B | 1 min |
| 6 | Wash | Acetonitrile | 1 min |
| 7 | Oxidation | 0.02 M Iodine solution | 1 min |
| 8 | Wash | Acetonitrile | 1 min |
Note on Coupling: Due to the steric bulk of the 2',3'-O-isopropylidene group, a longer coupling time is recommended. The coupling efficiency should be monitored by trityl cation assay if a DMT-on synthesis is performed for the preceding nucleotide, or by other analytical methods post-synthesis. Expected coupling efficiencies may be lower than for standard DNA or RNA phosphoramidites.
Protocol 3: Cleavage and Deprotection
This protocol describes the final steps to obtain the purified oligonucleotide.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
80% Acetic acid in water
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
Cleavage and Base/Phosphate Deprotection:
-
Treat the solid support with AMA solution at 65°C for 15-30 minutes.
-
Collect the solution and evaporate to dryness.
-
-
Removal of 5'-O-TBDMS (if synthesis is stopped with the 5'-silyl group on):
-
Resuspend the dried oligonucleotide in DMSO.
-
Add TEA·3HF and heat at 65°C for 2.5 hours.
-
Precipitate the oligonucleotide with butanol.
-
-
Removal of 2',3'-O-Isopropylidene Group:
-
Resuspend the oligonucleotide in 80% acetic acid in water.
-
Incubate at room temperature for 1-2 hours, monitoring by HPLC.
-
Lyophilize the solution to obtain the crude deprotected oligonucleotide.
-
-
Purification:
-
Purify the crude oligonucleotide by reverse-phase or ion-exchange HPLC.
-
Quantitative Data Summary (Expected)
The following table summarizes the expected performance of the this compound phosphoramidite in solid-phase synthesis. These values are estimates based on data for other sterically hindered 2'-protected ribonucleoside phosphoramidites and should be optimized for specific sequences and synthesis scales.
| Parameter | Expected Value | Notes |
| Coupling Efficiency per Step | 95-98% | Highly dependent on activator, coupling time, and sequence context. |
| Overall Yield (for a 20-mer) | 35-70% | Calculated as (Coupling Efficiency)^19. |
| Purity of Crude Product | 50-70% | Dependent on coupling efficiency and the success of deprotection steps. |
Logical Relationships and Workflows
The following diagram illustrates the decision-making process for the deprotection strategy.
Caption: Decision workflow for the orthogonal deprotection of the synthetic oligonucleotide.
Conclusion
The use of this compound in solid-phase oligonucleotide synthesis represents a specialized, investigational approach. The key to its successful implementation lies in the use of an orthogonal protecting group strategy to circumvent the acid-lability of the isopropylidene group. The protocols and data presented here provide a foundational framework for researchers to explore the incorporation of this and other acid-sensitive moieties into synthetic oligonucleotides. Further optimization of coupling and deprotection conditions will be necessary to achieve high yields and purity for specific applications.
References
Application Notes and Protocols: Enzymatic Reactions Involving 2',3'-O-Isopropylideneadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key enzymatic reactions involving 2',3'-O-Isopropylideneadenosine, a protected nucleoside analog crucial in the synthesis of various therapeutic agents. This document offers detailed experimental protocols, quantitative data, and visual representations of workflows to facilitate research and development in enzymology and medicinal chemistry.
Enzymatic Deamination of this compound Derivatives
The enzymatic deamination of this compound and its derivatives is a key biotransformation, primarily catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA). This reaction is instrumental in the chemoenzymatic synthesis of corresponding inosine derivatives, which are valuable intermediates in drug discovery.
The steric hindrance introduced by the 2',3'-O-isopropylidene group is generally well-tolerated by these enzymes, allowing for specific and efficient conversion.[1] The reaction rate and yield can be significantly influenced by factors such as pH and substitutions at the 5'-position of the ribose moiety.[1]
Quantitative Data: ADA- and AMPDA-Catalyzed Deamination
The following table summarizes the quantitative data for the deamination of this compound-5'-carboxylic acid, demonstrating the influence of pH on the enzymatic reaction.
| Enzyme | Substrate | pH | Reaction Time (hours) | Conversion (%) |
| ADA | This compound-5'-carboxylic acid | 7.4 | 7.5 | Quantitative |
| ADA | This compound-5'-carboxylic acid | 8.0 | 9 | 20 |
| ADA | This compound-5'-carboxylic acid | 6.0 | 3 | - |
| ADA | This compound-5'-carboxylic acid | 4.0 | 24 | 46 |
| AMPDA | This compound-5'-carboxylic acid | 7.4 | - | Faster than ADA |
Table adapted from data presented in Pavlovic et al.[1]
Experimental Protocol: Enzymatic Deamination of this compound-5'-carboxylic acid
This protocol is adapted from the methodology described for the deamination of this compound-5'-carboxylic acid catalyzed by adenosine deaminase (ADA).[1]
Materials:
-
This compound-5'-carboxylic acid (Substrate)
-
Adenosine Deaminase (ADA) (e.g., from calf intestine)
-
Phosphate buffer (various pH values as required, e.g., pH 7.4)
-
Deionized water
-
Reaction vessel (e.g., glass vial)
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical equipment for monitoring reaction progress (e.g., HPLC, TLC)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound-5'-carboxylic acid in the desired reaction buffer. The concentration will depend on the specific experimental goals and enzyme kinetics.
-
Enzyme Solution Preparation: Prepare a fresh solution of adenosine deaminase in the same buffer immediately before use. The required enzyme concentration should be determined empirically for optimal reaction rates.
-
Reaction Setup:
-
In a clean reaction vessel, add the substrate solution.
-
Place the vessel on a magnetic stirrer and add a stir bar.
-
Equilibrate the solution to the desired reaction temperature (e.g., room temperature or 37°C).
-
-
Initiation of Reaction:
-
Add the freshly prepared adenosine deaminase solution to the reaction vessel to initiate the deamination.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals.
-
Analyze the aliquots using a suitable analytical technique (e.g., HPLC) to determine the consumption of the substrate and the formation of the inosine derivative product.
-
-
Reaction Termination:
-
Once the reaction has reached the desired level of completion, terminate the reaction by denaturing the enzyme. This can be achieved by methods such as heating, adding an organic solvent, or adjusting the pH.
-
-
Product Isolation and Purification:
-
The inosine derivative product can be isolated and purified from the reaction mixture using standard chromatographic techniques (e.g., column chromatography, preparative HPLC).
-
Experimental Workflow for Enzymatic Deamination
Caption: Workflow for the enzymatic deamination of this compound derivatives.
Other Enzymatic Applications
While deamination is a prominent reaction, this compound and its analogs can be involved in other enzymatic transformations, highlighting their versatility as substrates in biocatalysis.
Enzymatic Acylation
Regioselective acylation of nucleosides is a critical step in the synthesis of modified nucleosides. Lipases, such as Candida antarctica lipase B (CAL-B), can be employed for the selective acylation of the primary hydroxyl group at the 5'-position of ribonucleosides. While not directly demonstrated for this compound in the provided context, this enzymatic approach offers a green and efficient alternative to traditional chemical protection strategies.
Use in DNA Synthesis Studies
Derivatives of this compound, once deprotected and converted to their triphosphate forms, can be utilized in studies of DNA synthesis. For instance, 2',3'-dideoxyadenosine triphosphate, a related compound, acts as a chain terminator in DNA synthesis catalyzed by DNA polymerase.[2] This principle is fundamental to Sanger sequencing and the mechanism of action of certain antiviral drugs.
Conclusion
This compound serves as a valuable substrate in various enzymatic reactions, most notably in deamination reactions catalyzed by ADA and AMPDA to produce inosine derivatives. The provided protocols and data offer a foundation for researchers to design and execute experiments in the fields of biocatalysis, organic synthesis, and drug development. The enzymatic routes offer high selectivity and milder reaction conditions compared to conventional chemical methods, making them an attractive option for the synthesis of complex nucleoside analogs.
References
Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine as a Key Intermediate in the Synthesis of Cyclic AMP Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a multitude of cellular signaling pathways. Analogs of cAMP are invaluable tools for dissecting these pathways and represent a promising class of therapeutic agents. The synthesis of these analogs often requires a strategic approach involving the use of protecting groups to achieve regioselectivity. 2',3'-O-Isopropylideneadenosine is a crucial intermediate in this process, offering selective protection of the cis-diol on the ribose moiety. This allows for chemical modifications at the 5'-hydroxyl group and the purine base, leading to a diverse range of cAMP analogs. These analogs are instrumental in studying the activation and inhibition of protein kinase A (PKA) and other cAMP-dependent proteins, and they are actively being explored in drug development for various diseases.
This document provides detailed application notes and experimental protocols for the synthesis of a representative cAMP analog, 8-bromo-cAMP, using this compound as a key starting material.
Data Presentation
The following table summarizes the expected yields for each step in the synthesis of 8-bromo-cAMP from adenosine. This multi-step synthesis involves the protection of the ribose, bromination of the adenine base, phosphorylation of the 5'-hydroxyl group, intramolecular cyclization, and final deprotection.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Isopropylidene Protection | Adenosine | This compound | 2,2-Dimethoxypropane, p-TsOH | ~90% |
| 2 | Bromination | This compound | 2',3'-O-Isopropylidene-8-bromoadenosine | N-Bromosuccinimide (NBS), DMF | ~85% |
| 3 | 5'-Phosphorylation | 2',3'-O-Isopropylidene-8-bromoadenosine | 5'-Phospho-2',3'-O-isopropylidene-8-bromoadenosine | Phosphorus oxychloride (POCl₃), Triethyl phosphate | ~80% |
| 4 | Intramolecular Cyclization | 5'-Phospho-2',3'-O-isopropylidene-8-bromoadenosine | 2',3'-O-Isopropylidene-8-bromo-cAMP | Dicyclohexylcarbodiimide (DCC), Pyridine | ~75% |
| 5 | Deprotection | 2',3'-O-Isopropylidene-8-bromo-cAMP | 8-Bromo-cAMP | Trifluoroacetic acid (TFA), Water | ~95% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the 2' and 3' hydroxyl groups of adenosine using 2,2-dimethoxypropane.
Materials:
-
Adenosine
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend adenosine in a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the suspension.
-
Stir the reaction mixture at room temperature until the solution becomes clear, indicating the completion of the reaction (typically 4-6 hours).
-
Neutralize the reaction by adding saturated aqueous NaHCO₃ solution.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to yield pure this compound as a white solid.
Protocol 2: Synthesis of 2',3'-O-Isopropylidene-8-bromoadenosine
This protocol details the regioselective bromination of the protected adenosine at the C8 position of the purine ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to give the crude product.
-
Purify the crude product by silica gel column chromatography to afford 2',3'-O-Isopropylidene-8-bromoadenosine.
Protocol 3: 5'-Phosphorylation of 2',3'-O-Isopropylidene-8-bromoadenosine
This protocol describes the phosphorylation of the 5'-hydroxyl group.
Materials:
-
2',3'-O-Isopropylidene-8-bromoadenosine
-
Phosphorus oxychloride (POCl₃)
-
Triethyl phosphate
-
Pyridine
-
Aqueous buffer (e.g., triethylammonium bicarbonate)
Procedure:
-
Dissolve 2',3'-O-Isopropylidene-8-bromoadenosine in anhydrous triethyl phosphate.
-
Cool the solution to 0°C.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
Stir the reaction at 0°C for 2-4 hours.
-
Carefully quench the reaction by pouring it into a cold aqueous buffer solution.
-
Monitor the hydrolysis of the phosphate dichloridate intermediate by TLC or HPLC.
-
The resulting solution containing 5'-Phospho-2',3'-O-isopropylidene-8-bromoadenosine is typically used directly in the next cyclization step without extensive purification.
Protocol 4: Intramolecular Cyclization to 2',3'-O-Isopropylidene-8-bromo-cAMP
This protocol details the formation of the cyclic phosphate ester.
Materials:
-
Solution of 5'-Phospho-2',3'-O-isopropylidene-8-bromoadenosine from the previous step
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous pyridine
Procedure:
-
To the solution of the 5'-monophosphate in pyridine, add a solution of dicyclohexylcarbodiimide (DCC) in anhydrous pyridine.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude 2',3'-O-Isopropylidene-8-bromo-cAMP can be purified by ion-exchange chromatography.
Protocol 5: Deprotection to 8-Bromo-cAMP
This final step removes the isopropylidene protecting group to yield the target cAMP analog.
Materials:
-
2',3'-O-Isopropylidene-8-bromo-cAMP
-
Aqueous trifluoroacetic acid (TFA) (e.g., 80% TFA in water)
-
Diethyl ether
Procedure:
-
Dissolve the purified 2',3'-O-Isopropylidene-8-bromo-cAMP in aqueous trifluoroacetic acid.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, remove the TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash with diethyl ether.
-
The final product, 8-Bromo-cAMP, can be further purified by recrystallization or preparative HPLC.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic pathway for 8-bromo-cAMP from adenosine.
cAMP Signaling Pathway
Caption: Overview of the cAMP signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3'-O-Isopropylideneadenosine
Welcome to the technical support center for the synthesis of 2',3'-O-Isopropylideneadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common protection reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most widely used method is the acid-catalyzed reaction of adenosine with acetone or a related acetal-forming reagent, such as 2,2-dimethoxypropane (DMP). This reaction selectively protects the cis-diol at the 2' and 3' positions of the ribose sugar.
Q2: Why is 2,2-dimethoxypropane (DMP) often used in addition to acetone?
A2: 2,2-Dimethoxypropane serves as both a source of the isopropylidene group and as a water scavenger. The reaction produces water as a byproduct, which can hydrolyze the product back to the starting material. DMP reacts with the in-situ generated water to form acetone and methanol, driving the equilibrium towards the formation of the desired protected nucleoside.
Q3: What are the typical acid catalysts used for this reaction?
A3: A catalytic amount of a strong acid is required. The most commonly used catalyst is p-toluenesulfonic acid (p-TsOH). Other acids, such as sulfuric acid, can also be used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). The product, this compound, is more nonpolar than the starting material, adenosine, and will therefore have a higher Rf value. A suitable eluent system for TLC is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of this compound is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot this problem.
| Potential Cause | Recommended Solution |
| Inadequate Reagent Quality | - Adenosine: Ensure the starting material is dry. Lyophilize if necessary. - Acetone/2,2-Dimethoxypropane: Use anhydrous grade solvents. The presence of water will inhibit the reaction. - p-Toluenesulfonic Acid: Use a fresh bottle of the catalyst. Old catalyst may have absorbed moisture. |
| Insufficient Catalyst | Increase the amount of p-toluenesulfonic acid catalyst incrementally. However, be aware that excess acid can lead to side reactions. |
| Suboptimal Reaction Time | Monitor the reaction by TLC every 30-60 minutes. The reaction is typically complete within 1-4 hours at room temperature.[1] Prolonged reaction times can lead to the formation of byproducts. |
| Low Reaction Temperature | While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required if the reaction is sluggish. |
| Inefficient Water Removal | Ensure a sufficient excess of 2,2-dimethoxypropane is used to act as a water scavenger. |
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of multiple spots on the TLC plate in addition to the starting material and the desired product indicates the formation of side products.
| Side Product | Identification (TLC) | Cause | Prevention and Solution |
| 5'-O-Isopropylideneadenosine | A spot with an Rf value between that of adenosine and the desired product. | Protection of the primary 5'-hydroxyl group can occur, especially with prolonged reaction times or excess acid. | - Reduce the reaction time and monitor closely by TLC. - Use the minimum effective amount of acid catalyst. - Careful purification by column chromatography may be required to separate this isomer. |
| Di-isopropylideneadenosine | A more nonpolar spot with a higher Rf value than the desired product. | Protection of both the 2',3'- and 5'-hydroxyl groups. | - Use a controlled amount of 2,2-dimethoxypropane. - Shorter reaction times are crucial. |
| Degradation Products | Streaking or baseline spots on the TLC plate. | Adenosine is sensitive to strongly acidic conditions and can degrade. | - Use a catalytic amount of acid. - Ensure the reaction is not overheated. - Neutralize the reaction mixture promptly upon completion. |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Triethylamine (Et₃N) or saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of adenosine (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (3.0-5.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1). The reaction is typically complete within 1-4 hours.[1]
-
Once the starting material is consumed, quench the reaction by adding triethylamine or a saturated solution of sodium bicarbonate until the mixture is neutral.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Alternatively, the crude product can be purified by crystallization from a suitable solvent such as methanol or ethanol.
Visualizations
Experimental Workflow
Caption: A schematic overview of the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Acetonide Protection of Adenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetonide protection of adenosine to synthesize 2',3'-O-isopropylideneadenosine.
Troubleshooting Guide
This guide addresses common issues encountered during the acetonide protection of adenosine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficiently acidic conditions: The acid catalyst (e.g., p-toluenesulfonic acid) is crucial for the reaction. 2. Presence of water: Water can hydrolyze the acetal-forming reagent (2,2-dimethoxypropane) and the product.[1] 3. Low reaction temperature or short reaction time: The reaction may not have proceeded to completion. | 1. Optimize catalyst loading: Increase the amount of acid catalyst incrementally. 2. Use anhydrous reagents and solvents: Ensure acetone and any co-solvents are dry. Use 2,2-dimethoxypropane as both the reagent and a water scavenger.[1] 3. Increase temperature and/or reaction time: Monitor the reaction progress by TLC. A typical condition is stirring at room temperature until the solution becomes clear, which can take several hours.[2] |
| Presence of Multiple Spots on TLC, Including a UV-Active Spot with Low Rf | Cleavage of the N-glycosidic bond: The acidic conditions required for acetonide formation can lead to the hydrolysis of the N-glycosidic bond, resulting in the formation of adenine.[3][4] Adenine is more polar than adenosine and its derivatives and will have a lower Rf value on silica gel TLC. | 1. Use milder acidic catalysts: Consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off. 2. Minimize reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Optimize temperature: Running the reaction at a lower temperature for a longer period might minimize the extent of glycosidic bond cleavage. |
| Product Decomposes During Workup | Acidic conditions during workup: The acetonide protecting group is acid-labile and can be cleaved during an aqueous workup if the acid catalyst is not properly neutralized. | Quench with a base before aqueous workup: Before adding any aqueous solution, neutralize the reaction mixture with a base such as sodium bicarbonate (NaHCO3) or triethylamine (Et3N) until the solution is neutral or slightly basic.[2][5] |
| Formation of Unidentified Byproducts | 1. Reaction with the exocyclic amino group (N6): The N6-amino group of adenosine could potentially react with acetone or its aldol condensation products, especially under prolonged reaction times or at elevated temperatures. 2. Alkylation of the purine ring: The nitrogen atoms of the purine ring are nucleophilic and could be alkylated by reactive species formed from the reagents under acidic conditions.[4][6] | 1. Use optimized reaction conditions: Stick to the recommended temperature and reaction time to minimize the formation of these byproducts. 2. Purification: These byproducts can often be separated from the desired product by column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acetonide protection of adenosine?
A1: The most significant side reaction is the acid-catalyzed cleavage of the N-glycosidic bond, which results in the formation of adenine as a byproduct.[3][7][8] Other potential, though less commonly reported, side reactions include reactions at the exocyclic N6-amino group and alkylation of the purine ring system.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by thin-layer chromatography (TLC) on silica gel plates. A suitable eluent system is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material, adenosine, is significantly more polar than the product, this compound, and will have a lower Retention factor (Rf) value. The byproduct, adenine, will also have a very low Rf. The reaction is considered complete when the adenosine spot is no longer visible by UV light (254 nm).
Q3: What is the best reagent for introducing the acetonide group?
A3: Both acetone and 2,2-dimethoxypropane can be used. However, 2,2-dimethoxypropane is often preferred as it can also act as a water scavenger, driving the equilibrium towards product formation.[1] It reacts with any water present to form acetone and methanol, which are also components of the reaction.
Q4: What is a typical experimental protocol for the acetonide protection of adenosine?
A4: A general procedure involves suspending adenosine in an excess of 2,2-dimethoxypropane (or anhydrous acetone) and adding a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH).[2][9] The mixture is stirred at room temperature until all the adenosine has dissolved and TLC analysis indicates the completion of the reaction. The reaction is then quenched with a base (e.g., NaHCO3) before the solvent is removed under reduced pressure. The product is then purified, typically by crystallization or silica gel chromatography.
Q5: How do I confirm the identity and purity of my this compound product?
A5: The identity and purity of the product can be confirmed by 1H NMR spectroscopy and mass spectrometry. The 1H NMR spectrum should show characteristic signals for the isopropylidene group (two singlets for the methyl groups) and the ribose and adenine protons.[10] Mass spectrometry should show the expected molecular ion peak. The melting point of the crystalline solid can also be compared to the literature value (around 221-222 °C).[11][12]
Experimental Protocols & Data
Table 1: Representative Experimental Protocol for Acetonide Protection of Adenosine
| Step | Procedure |
| 1. Reaction Setup | To a suspension of adenosine (1.0 eq) in anhydrous acetone or 2,2-dimethoxypropane (10-20 mL per gram of adenosine), add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).[2] |
| 2. Reaction | Stir the mixture at room temperature. The reaction is typically complete when the suspension becomes a clear solution and TLC analysis shows full conversion of the starting material. This can take several hours. |
| 3. Quenching | Add solid sodium bicarbonate (NaHCO3) to the reaction mixture and stir for 30 minutes to neutralize the acid catalyst.[2] |
| 4. Workup | Filter the mixture and evaporate the solvent under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent (e.g., methanol) or by silica gel column chromatography. |
Table 2: Quantitative Data (Illustrative)
| Parameter | Condition | Yield of this compound | Key Side Product |
| Reaction Time | Short (e.g., 2 hours) | Moderate | Unreacted Adenosine |
| Reaction Time | Optimal (until completion by TLC) | High (typically >80%) | Minimal |
| Reaction Time | Prolonged (e.g., 24 hours) | Decreased | Adenine (from glycosidic bond cleavage) |
| Catalyst Amount | Low | Slow reaction rate | Unreacted Adenosine |
| Catalyst Amount | High | Increased rate of side reactions | Adenine |
| Water Content | Anhydrous | High | Minimal |
| Water Content | Presence of water | Low | Adenine (due to prolonged reaction time and potential hydrolysis) |
Visualizations
Caption: Acetonide protection of adenosine reaction.
Caption: Potential side reactions in adenosine acetonide protection.
Caption: Troubleshooting workflow for adenosine acetonide protection.
References
- 1. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Binding Affinity of Homologated Adenosine Analogues as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. rsc.org [rsc.org]
- 7. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and energetics for N-glycosidic bond cleavage of protonated adenine nucleosides: N3 protonation induces base rotation and enhances N-glycosidic bond stability - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 10. This compound(362-75-4) 1H NMR spectrum [chemicalbook.com]
- 11. This compound | 362-75-4 | NI05151 [biosynth.com]
- 12. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 2',3'-O-Isopropylideneadenosine Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2',3'-O-Isopropylideneadenosine, a key intermediate in the development of various nucleoside analogs.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the formation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old or hydrated. 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. 3. Inefficient Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Catalyst Quality: Use a fresh, anhydrous batch of the acid catalyst. 2. Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.1 eq to 0.2 eq). 3. Water Removal: If using acetone, add a dehydrating agent like anhydrous copper sulfate. When using 2,2-dimethoxypropane or 2-methoxypropene, ensure they are of high purity and dry. 4. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for any degradation of starting material or product. |
| Formation of Multiple Products (Byproducts) | 1. Over-reaction/Side Reactions: Prolonged reaction times or harsh acidic conditions can lead to the formation of byproducts. 2. Cleavage of the N-glycosidic Bond: The N-glycosidic bond in adenosine is susceptible to hydrolysis under strongly acidic conditions, leading to the formation of adenine.[2][3] 3. Migration of the Isopropylidene Group: Although less common for 2',3'-diols, migration to other positions is a possibility under certain conditions. | 1. Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][5] 2. Milder Catalyst: Consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS). 3. pH Control: Carefully control the amount of acid catalyst used to avoid excessively low pH. 4. Reaction Quenching: Once the reaction is complete, quench the catalyst with a weak base (e.g., triethylamine or sodium bicarbonate solution). |
| Difficult Purification | 1. Co-elution of Product and Starting Material: Adenosine and this compound may have similar polarities, making separation by column chromatography challenging. 2. Presence of Baseline Impurities: Highly polar impurities can streak on the TLC plate and co-elute with the product. | 1. Optimize Chromatography Conditions: Use a gradient elution system for column chromatography, starting with a less polar solvent system and gradually increasing the polarity.[6] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Solid Adsorption: Before loading onto a column, pre-adsorb the crude product onto a small amount of silica gel to improve separation.[6] |
| Product Instability/Decomposition | 1. Hydrolysis of the Acetonide: The isopropylidene group is labile to acidic conditions. Exposure to acid during workup or storage can lead to deprotection. 2. Instability of the Nucleoside Core: Adenosine itself can be sensitive to harsh conditions. | 1. Neutral Workup: Ensure the workup procedure is neutral or slightly basic to prevent hydrolysis of the acetonide. 2. Proper Storage: Store the purified this compound in a cool, dry, and dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the reaction of adenosine with either acetone or a acetone equivalent like 2,2-dimethoxypropane or 2-methoxypropene in the presence of an acid catalyst. The use of 2,2-dimethoxypropane or 2-methoxypropene is often preferred as the byproduct, methanol or tert-butanol respectively, is easier to remove than the water formed when using acetone.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4][5] A suitable solvent system (e.g., dichloromethane:methanol, 9:1 v/v) should be used to achieve good separation between the starting material (adenosine) and the product (this compound). The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent like p-anisaldehyde.
Q3: What is a major potential side reaction to be aware of?
A3: A major side reaction is the acid-catalyzed hydrolysis of the N-glycosidic bond of adenosine, which leads to the formation of adenine as an impurity.[2][3] This can be minimized by using milder reaction conditions, carefully controlling the amount of acid catalyst, and monitoring the reaction time.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the crystalline solid can also be compared to the literature value.
Q5: Is it necessary to protect the 5'-hydroxyl group of adenosine before forming the acetonide?
A5: No, it is generally not necessary to protect the 5'-hydroxyl group. The 2' and 3'-hydroxyl groups are cis-diols and react preferentially to form the more stable five-membered cyclic acetal. The 5'-hydroxyl group is a primary alcohol and is less sterically hindered, but the formation of the 2',3'-O-isopropylidene group is kinetically and thermodynamically favored.
Experimental Protocols
Method 1: Using 2,2-Dimethoxypropane and p-Toluenesulfonic Acid
This method is widely used due to its efficiency and the ease of removing the methanol byproduct.
Materials:
-
Adenosine
-
Anhydrous Acetone (as solvent)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Triethylamine (Et₃N) or saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Suspend adenosine (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (3.0-5.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC (e.g., DCM:MeOH 9:1). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the catalyst by adding triethylamine or a saturated solution of sodium bicarbonate until the solution is neutral.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound as a white solid.
Method 2: Using Acetone and Sulfuric Acid
This is a more traditional method. Anhydrous conditions are crucial for good yields.
Materials:
-
Adenosine
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Copper (II) Sulfate (CuSO₄) (optional, as a dehydrating agent)
-
Ammonia solution or sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Suspend adenosine (1.0 eq) in a large excess of anhydrous acetone.
-
Optionally, add anhydrous copper (II) sulfate to act as a dehydrating agent.
-
Add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction may take several hours to reach completion.
-
After completion, neutralize the reaction mixture carefully with a dilute ammonia solution or saturated sodium bicarbonate solution.
-
Filter off any solids (e.g., copper salts).
-
Evaporate the acetone under reduced pressure.
-
Purify the crude product by silica gel column chromatography as described in Method 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1 (2,2-Dimethoxypropane) | Method 2 (Acetone/H₂SO₄) |
| Acetal Source | 2,2-Dimethoxypropane | Acetone |
| Catalyst | p-Toluenesulfonic acid | Sulfuric acid |
| Solvent | Acetone | Acetone |
| Typical Reaction Time | 2-4 hours | 4-12 hours |
| Typical Yield | High (often >80%) | Moderate to High (can be variable) |
| Byproduct | Methanol | Water |
| Workup | Neutralization, evaporation | Neutralization, filtration, evaporation |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and efficiency of water removal.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2',3'-O-Isopropylideneadenosine
Welcome to the technical support center for the purification of 2',3'-O-Isopropylideneadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: My final product after purification has a low yield. What are the possible reasons and how can I improve it?
Answer:
Low yield is a common challenge in the purification of this compound. Several factors could be contributing to this issue:
-
Incomplete Reaction: The initial synthesis reaction may not have gone to completion, leaving a significant amount of starting material (adenosine). It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material before proceeding with the work-up and purification.[1][2][3][4][5]
-
Losses during Extraction: If a liquid-liquid extraction is performed to remove water-soluble impurities, the product may be partially lost in the aqueous phase. To minimize this, ensure the organic phase is thoroughly separated and consider back-extracting the aqueous phase with a fresh portion of the organic solvent.
-
Improper Column Chromatography Technique: During column chromatography, losses can occur due to irreversible adsorption onto the silica gel, using an inappropriate solvent system that leads to co-elution with impurities, or collecting fractions that are too broad.
-
Suboptimal Recrystallization Conditions: Using an unsuitable solvent for recrystallization can lead to poor recovery of the purified product. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[6][7][8]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in this compound purification.
Question 2: My purified this compound shows the presence of impurities when analyzed by TLC or HPLC. What are the common impurities and how can I remove them?
Answer:
The presence of impurities is a frequent issue. Common impurities in the synthesis of this compound include:
-
Unreacted Adenosine: As the starting material, adenosine is a common impurity if the reaction is incomplete. Due to its higher polarity, it can often be separated by silica gel column chromatography.
-
Di-isopropylideneadenosine: Formation of a byproduct where two isopropylidene groups protect the ribose ring can occur.
-
Hydrolyzed Product: The isopropylidene group can be acid-labile. Exposure to acidic conditions during work-up or chromatography can lead to the removal of the protecting group, regenerating adenosine.
-
Other Side-Products: Depending on the specific synthetic route, other byproducts may be present.
Strategies for Removing Impurities:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from more polar impurities like adenosine and more non-polar byproducts. A gradient elution starting with a less polar solvent and gradually increasing the polarity is often successful.
-
Recrystallization: This technique is excellent for removing small amounts of impurities. The choice of solvent is critical for successful purification.
Question 3: I am struggling with the column chromatography step. The separation is poor, and I'm getting mixed fractions. What can I do?
Answer:
Poor separation during column chromatography can be frustrating. Here are some tips to improve the outcome:
-
Optimize the Solvent System: The choice of eluent is critical. For protected nucleosides like this compound, a mixture of a non-polar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol) is commonly used.[9] It is essential to first determine the optimal solvent system using TLC. The ideal system should show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: The sample should be dissolved in a minimum amount of the initial eluent and loaded carefully onto the column as a concentrated band.
-
Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can significantly improve the separation of compounds with different polarities.
Experimental Workflow for Column Chromatography Optimization:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
preventing degradation of 2',3'-O-Isopropylideneadenosine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2',3'-O-Isopropylideneadenosine during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at room temperature (10°C - 25°C) in a tightly sealed container.[1][2] The storage area should be dry, well-ventilated, and protected from light.[3] It is crucial to prevent exposure to moisture.
Q2: I suspect my this compound has degraded. What is the most likely cause?
A2: The most common cause of degradation is the hydrolysis of the 2',3'-O-isopropylidene group. This reaction is primarily catalyzed by acidic conditions. Exposure to moisture, especially in a non-neutral pH environment, can lead to the removal of the isopropylidene protecting group, yielding adenosine and acetone. The acetal group is generally stable in neutral to strongly basic environments.[4][5][6]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., from a white powder to a discolored or clumpy solid) or by analytical methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the appearance of a new, more polar spot corresponding to adenosine would indicate degradation. An HPLC analysis would show a new peak with a shorter retention time than the parent compound.
Q4: Can I dissolve this compound in acidic buffers for my experiments?
A4: It is not recommended to dissolve this compound in acidic buffers for extended periods, as this will promote the hydrolysis of the isopropylidene group. If your experiment requires acidic conditions, the compound should be dissolved immediately before use and the duration of exposure to the acidic environment should be minimized. The rate of hydrolysis is significantly faster in acidic conditions compared to neutral or basic pH.
Q5: Is this compound sensitive to light or oxidation?
A5: While the primary degradation pathway is hydrolysis, it is good laboratory practice to protect all sensitive chemical compounds from light and strong oxidizing agents.[7] Store the compound in a dark or amber container and avoid contact with incompatible materials like strong oxidizers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected results in experiments | Degradation of this compound to adenosine. | - Verify the purity of your sample using TLC or HPLC (see Experimental Protocols). - Ensure that all solvents and reagents used are anhydrous and free of acidic contaminants. - If acidic conditions are necessary, minimize the exposure time. |
| Change in physical appearance of the solid | Absorption of moisture, leading to hydrolysis. | - Discard the degraded material. - Ensure the container is tightly sealed and stored in a desiccator if the ambient humidity is high. |
| Multiple spots on a TLC plate from a supposedly pure sample | Contamination or degradation. | - Confirm the identity of the spots by running standards of this compound and adenosine. - Purify the material if necessary. |
Quantitative Stability Data
The following table summarizes the estimated hydrolytic stability of the isopropylidene group in a nucleoside context at different pH values. This data is based on studies of similar acetal-protected nucleosides and provides a general guideline for the stability of this compound.
| pH | Temperature (°C) | Estimated Half-life (t½) | Notes |
| 3 | 25 | Minutes to a few hours | Rapid degradation. |
| 5 | 25 | Many hours to days[3] | Degradation is significantly slower than at pH 3. |
| 7 | 25 | Very long (months to years) | Generally stable under neutral conditions. |
| 9 | 25 | Very long (months to years) | Stable under basic conditions. |
Note: The actual rate of degradation can be influenced by buffer composition, ionic strength, and temperature.
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This method can be used to quickly assess the purity of this compound and detect the presence of the primary degradation product, adenosine.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Solvent System): A mixture of chloroform and methanol (e.g., 9:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.[1] For more polar compounds, increasing the proportion of methanol is recommended.
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Procedure:
-
Spot the dissolved sample onto the TLC plate baseline.
-
As a control, spot a solution of adenosine on the same plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached the desired height, remove the plate and let it dry.
-
Visualize the spots under UV light (254 nm).
-
-
Interpretation: this compound is less polar than adenosine and will have a higher Rf value (travel further up the plate). The presence of a spot with a lower Rf value, corresponding to the adenosine standard, indicates degradation.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a more quantitative assessment of the purity of this compound.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution is recommended for separating the parent compound from potential degradation products.
-
Solvent A: Water with 0.1% formic acid or a suitable buffer like ammonium acetate.
-
Solvent B: Acetonitrile or methanol.
-
-
Example Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase it over 15-20 minutes. This will elute the more polar adenosine first, followed by the less polar this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.[8]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient program.
-
-
Interpretation: The purity of the sample can be determined by the relative area of the peak corresponding to this compound. The appearance of a peak with a shorter retention time, which can be confirmed by running an adenosine standard, indicates degradation.
Visualizations
References
- 1. Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 362-75-4 | NI05151 [biosynth.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. cores.emory.edu [cores.emory.edu]
Technical Support Center: Deprotection of 2',3'-O-Isopropylideneadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 2',3'-O-Isopropylideneadenosine.
Troubleshooting Incomplete Deprotection
Incomplete deprotection of this compound is a common issue that can impact downstream applications. This guide addresses potential causes and provides systematic solutions to ensure complete removal of the isopropylidene protecting group.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound, monitoring, and purification.
Caption: General workflow for the deprotection of this compound.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is incomplete, what are the likely causes?
A1: Incomplete deprotection can stem from several factors:
-
Insufficient Acid Catalyst: The concentration or strength of the acid may be too low to effectively catalyze the hydrolysis of the isopropylidene group.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion.
-
Low Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate.
-
Poor Solubility: this compound may not be fully dissolved in the reaction solvent, limiting its contact with the acid catalyst.
-
Water Content: While water is required for the hydrolysis, improper ratios of aqueous to organic solvents can hinder the reaction. Nonaqueous conditions for the removal of isopropylidene protecting groups have been reported to be less successful, often resulting in incomplete conversion.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the more polar adenosine product. The reaction progress can be monitored by TLC using a mobile phase such as ethanol:ethyl acetate.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of starting material remaining and product formed. A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is commonly used for the analysis of adenosine and its derivatives.[3]
Q3: What are some common side products in the deprotection of this compound?
A3: A potential side reaction, especially under harsh acidic conditions, is the hydrolysis of the N-glycosidic bond, leading to the formation of adenine. This is a known issue in oligonucleotide synthesis during the deprotection step, where exposure to acid can induce purine hydrolysis (depurination).[4]
Q4: How can I purify the adenosine product after the deprotection reaction?
A4: After neutralizing the reaction mixture, adenosine can be purified using several methods:
-
Crystallization: Adenosine can be crystallized from the reaction mixture after work-up.
-
Column Chromatography: Silica gel chromatography can be used to separate adenosine from any remaining starting material and non-polar impurities.
-
Affinity Chromatography: This method can be employed for highly specific purification of adenosine deaminase, and similar principles can be adapted for adenosine itself.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Significant starting material remains) | 1. Insufficient acid concentration or strength. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Poor solubility of starting material. | 1. Increase the concentration of the acid or switch to a stronger acid (see tables below for examples). 2. Extend the reaction time and monitor progress by TLC or HPLC. 3. Increase the reaction temperature, for example, to 60°C or reflux, while monitoring for side product formation.[1][2] 4. Add a co-solvent like acetonitrile to improve solubility.[2] |
| Formation of a Major Side Product (e.g., Adenine) | 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Reduce the concentration of the acid. 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficulty in Isolating the Product | 1. Incomplete neutralization of the acid. 2. Product is too soluble in the work-up solvents. | 1. Ensure the reaction mixture is fully neutralized to pH 7 before extraction or purification.[1] 2. Use a different solvent system for extraction or consider precipitation/crystallization. |
Experimental Protocols
Protocol 1: Deprotection using Aqueous Sulfuric Acid
This protocol is adapted from a procedure for the deprotection of a di-O-isopropylidene galactose derivative and can be optimized for this compound.[1]
-
Suspend this compound in 1% aqueous sulfuric acid.
-
Heat the mixture at reflux (approximately 100-110 °C) for 3 hours. The mixture should become a clear solution.[1]
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution to pH 7 by the slow, portion-wise addition of sodium bicarbonate.
-
Remove the solvent in vacuo. For complete removal of water, freeze-drying is recommended.[1]
Protocol 2: Deprotection using Acetic Acid (Microwave-assisted)
This protocol is based on the deprotection of a di-O-isopropylidene isocarbonucleoside and can be adapted.[2]
-
Dissolve this compound in a mixture of acetonitrile and 1% aqueous sulfuric acid. The addition of acetonitrile helps in dissolving the starting material.[2]
-
Irradiate the mixture in a microwave reactor. For a similar compound, irradiation for 80 seconds was sufficient.[2]
-
Neutralize the reaction mixture with barium carbonate and filter.[2]
-
Concentrate the filtrate to dryness to obtain the crude product.[2]
Protocol 3: Monitoring Deprotection by HPLC-UV
This method can be used to quantitatively monitor the deprotection reaction.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture, neutralize it, and dilute it with the mobile phase.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water or an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.7-1.0 mL/min.
-
Detection: UV at 260 nm.[3]
-
-
Analysis: Inject the prepared sample. The retention time of this compound will be longer than that of the more polar adenosine. Quantify the peak areas to determine the conversion percentage.
Quantitative Data on Deprotection Conditions
The following table summarizes various acidic conditions used for the deprotection of isopropylidene groups in nucleosides and related compounds. These conditions can serve as a starting point for optimizing the deprotection of this compound.
| Acid Catalyst | Solvent | Temperature | Time | Yield | Substrate | Reference |
| 1% aq. H₂SO₄ | Water | Reflux (110 °C) | 3 h | >99% (crude) | 6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose | [1] |
| 8% aq. H₂SO₄ | Water | 60 °C | 18 h | 55.5% | Di-O-isopropylidene isocarbonucleoside | [2] |
| 1% aq. H₂SO₄ / MeCN | Water/Acetonitrile | Microwave | 80 s | 97% | Di-O-isopropylidene isocarbonucleoside | [2] |
| p-Toluenesulfonic acid (cat.) | Methanol | Room Temp. | - | Good results expected | 6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose | [1] |
| Acetic Acid/H₂O/DME | AcOH/H₂O/DME | - | - | - | 2-deoxyglycosides | [5] |
Visualizing Troubleshooting Logic
The following diagram outlines the logical steps for troubleshooting an incomplete deprotection reaction.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. en.chemia.ug.edu.pl [en.chemia.ug.edu.pl]
- 4. tsijournals.com [tsijournals.com]
- 5. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2',3'-O-Isopropylideneadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2',3'-O-Isopropylideneadenosine.
Experimental Protocols
General Method for the Synthesis of this compound
This protocol is a general method adapted from procedures for similar acetonide protections of nucleosides and other sugar derivatives, which is applicable to a larger scale production.
Materials:
-
Adenosine
-
2,2-Dimethoxypropane or Acetone
-
Anhydrous Acetone (if using acetone as the acetonide source)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate (TsOH·H₂O), Camphorsulfonic acid (CSA), or a Lewis acid like BF₃·OEt₂)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) for quenching
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
Procedure:
-
Reaction Setup: In a suitably sized reactor, suspend adenosine in anhydrous acetone or a mixture of anhydrous acetone and 2,2-dimethoxypropane. The volume of the solvent should be sufficient to ensure good stirring.
-
Catalyst Addition: Add the acid catalyst (e.g., 0.1 to 0.5 equivalents of TsOH·H₂O) to the suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-24 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a base such as triethylamine or an aqueous solution of sodium bicarbonate until the pH is neutral.
-
Work-up: Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol, ethanol, or a mixture of dichloromethane and hexanes) or by column chromatography on silica gel. For large-scale operations, crystallization is the preferred method for purification.
Data Presentation
Table 1: Comparison of Reaction Conditions for Isopropylidene Protection
| Parameter | Method A | Method B | Method C |
| Acetonide Source | Acetone | 2,2-Dimethoxypropane | 2-Methoxypropene |
| Catalyst | p-Toluenesulfonic acid | Camphorsulfonic acid | Iodine (catalytic) |
| Solvent | Acetone | Dichloromethane | Dichloromethane/Acetone |
| Temperature | Room Temperature to 50°C | Room Temperature | Room Temperature |
| Typical Reaction Time | 12-24 hours | 4-8 hours | 2-6 hours |
| Reported Yields | Moderate to High | High | High |
Troubleshooting Guides
Here are some common issues that may be encountered during the scale-up synthesis of this compound, along with their potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase the reaction time or temperature.- Add more catalyst or a stronger acid catalyst.- Ensure all reagents and solvents are anhydrous. |
| Degradation of the product. | - Use a milder acid catalyst.- Perform the reaction at a lower temperature.- Quench the reaction as soon as it is complete. | |
| Loss of product during work-up or purification. | - Optimize the extraction and crystallization solvents.- For chromatography, use a less polar eluent to minimize losses on the column. | |
| Formation of Side Products | 5'-O-isopropylideneadenosine: Reaction at the primary hydroxyl group. | - This is generally a minor product as the 2',3'-cis-diol reacts preferentially.- Optimize the reaction conditions (e.g., lower temperature) to improve selectivity.- Purify the desired product by crystallization or chromatography. |
| N⁶-isopropylideneadenosine: Reaction at the exocyclic amine. | - This is generally not observed under acidic acetalization conditions. If it occurs, it suggests an inappropriate choice of catalyst or reaction conditions. | |
| Di-isopropylideneadenosine: Protection of both the 2',3'- and 5'-hydroxyl groups. | - Use a stoichiometric amount of the acetonide source.- Control the reaction time carefully. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | - Drive the reaction to completion by adjusting the reaction conditions.- Choose a crystallization solvent that selectively precipitates the product. |
| Oily or waxy product instead of a crystalline solid. | - The product may contain impurities.- Try different crystallization solvents or a multi-solvent system.- Consider a final purification step using column chromatography. | |
| Inconsistent Results Between Batches | Water content in reagents or solvents. | - Use anhydrous solvents and reagents.- Dry the adenosine starting material before use. |
| Purity of the starting materials. | - Ensure the adenosine is of high purity. | |
| Inefficient stirring in a large reactor. | - Use appropriate stirring equipment to ensure a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for the synthesis of this compound?
A1: p-Toluenesulfonic acid (TsOH) is a commonly used and effective catalyst. Other catalysts such as camphorsulfonic acid (CSA) or Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be used. The choice of catalyst may depend on the scale of the reaction and the desired reaction time.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane/methanol (e.g., 9:1 v/v). The product, this compound, will have a higher Rf value than the starting material, adenosine. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What is the best method for purifying this compound at a large scale?
A3: For large-scale purification, crystallization is the most economical and efficient method. Suitable solvents for crystallization include methanol, ethanol, or mixtures of dichloromethane and hexanes. If crystallization is not sufficient to achieve the desired purity, column chromatography can be used, although it is less practical for very large quantities.
Q4: How can I remove the isopropylidene protecting group?
A4: The isopropylidene group is acid-labile and can be removed by treatment with an aqueous acid solution, such as 80% acetic acid in water or a dilute solution of hydrochloric acid or trifluoroacetic acid in a suitable solvent.
Q5: What are the storage conditions for this compound?
A5: this compound is a stable crystalline solid. It should be stored in a well-sealed container in a cool, dry place to prevent hydrolysis of the isopropylidene group.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound with troubleshooting checkpoints.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Validation & Comparative
Spectroscopic Analysis of 2',3'-O-Isopropylideneadenosine: A Comparative Guide to NMR and Mass Spectrometry Data
For researchers and professionals in drug development and chemical synthesis, understanding the structural and analytical characteristics of nucleoside analogues like 2',3'-O-Isopropylideneadenosine is crucial. This guide provides a comparative overview of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into its molecular structure and analytical behavior.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 362-75-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][2][3][4][5][6][7] |
| Molecular Weight | 307.31 g/mol | [2][3][6][8] |
| Melting Point | 221-222 °C | [3] |
| Appearance | White to off-white powder |
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following data was obtained in DMSO-d₆ at 400 MHz.[2]
| Assignment | Chemical Shift (ppm) |
| H-8 | 8.375 |
| H-2 | 8.190 |
| NH₂ | 7.41 |
| H-1' | 6.151 |
| H-2' | 5.366 |
| H-3' | 5.29 |
| H-4' | 4.991 |
| H-5'a | 4.245 |
| H-5'b | 3.59 |
| OH-5' | 3.55 |
| CH₃ (isopropylidene) | 1.560 |
| CH₃ (isopropylidene) | 1.337 |
¹³C NMR Spectral Data
While ¹³C NMR data for this compound is commercially available, specific chemical shift values were not detailed in the public resources reviewed for this guide. This analysis is essential for confirming the carbon framework of the molecule.
Mass Spectrometry Data
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Putative Fragment |
| 307 | 1.4 | [M]⁺ |
| 292 | 6.9 | [M-CH₃]⁺ |
| 277 | 7.0 | [M-2CH₃]⁺ |
| 218 | 52.0 | [M-C₄H₇O₂]⁺ |
| 164 | 47.8 | [Adenine + C₃H₅O]⁺ |
| 135 | 100.0 | [Adenine+H]⁺ (protonated adenine base) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (0.040 g) was dissolved in 0.5 ml of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Assignments were confirmed by H-H and C-H COSY, and the addition of D₂O.[2]
Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) source at 70 eV.[2] The sample was introduced via a direct insertion probe. The source temperature was maintained at 250 °C, and the sample temperature was 50 °C.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR and MS analysis.
Comparison with Adenosine
For comparative purposes, the unprotected nucleoside, adenosine, exhibits significantly different spectroscopic properties. The presence of the isopropylidene group in this compound introduces characteristic signals in both NMR and MS spectra. In the ¹H NMR spectrum, the two methyl groups of the isopropylidene moiety give rise to distinct singlet peaks. In the mass spectrum, the loss of a methyl group (M-15) and other fragments related to the dioxolane ring are diagnostic. In contrast, the analysis of adenosine would show signals corresponding to the free 2' and 3' hydroxyl groups and a different fragmentation pattern in the mass spectrum.
This guide provides foundational spectroscopic data for this compound. For in-depth studies, particularly for drug development and quality control, it is recommended to perform further two-dimensional NMR experiments (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to unequivocally confirm the structure and purity.
References
- 1. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 2. This compound(362-75-4) 1H NMR [m.chemicalbook.com]
- 3. This compound | 362-75-4 | NI05151 [biosynth.com]
- 4. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. H53401.14 [thermofisher.com]
- 8. calpaclab.com [calpaclab.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 2',3'-O-Isopropylideneadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for determining the purity of 2',3'-O-Isopropylideneadenosine, a key intermediate in the synthesis of various nucleoside analogs. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details experimental protocols and presents comparative performance data for High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).
Comparison of Analytical Method Performance
The following table summarizes the quantitative performance characteristics of the different analytical methods for the purity assessment of this compound.
| Parameter | HPLC-UV | qNMR (¹H) | LC-MS/MS | TLC-Densitometry |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Intrinsic quantitative relationship between signal intensity and the number of protons. | Chromatographic separation coupled with mass-based detection and fragmentation for identification and quantification. | Chromatographic separation on a planar surface with densitometric quantification. |
| Primary Use | Routine purity testing and quantification of known impurities. | Absolute purity determination without a specific reference standard for the analyte. | Impurity identification, profiling of unknown impurities, and trace-level quantification. | Rapid, qualitative and semi-quantitative screening. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | < 0.001% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | < 0.005% | ~0.3% |
| Precision (%RSD) | < 2% | < 1% | < 5% | < 10% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% | 90-110% |
| Analysis Time per Sample | 15-30 minutes | 10-20 minutes | 20-40 minutes | 30-60 minutes (for multiple samples) |
| Sample Throughput | High | Medium | Medium | High |
| Cost per Sample | Moderate | Low to Moderate | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound, providing excellent resolution and sensitivity for the detection and quantification of the main component and its known impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the test sample of this compound in methanol to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 260 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., maleic acid, certified reference material)
-
This compound test sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, 90° pulse angle).
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for identifying and quantifying trace-level impurities. Its high sensitivity and selectivity make it ideal for impurity profiling and characterization.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and test sample in methanol at 1 mg/mL. Further dilute to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).
-
Chromatographic and Mass Spectrometric Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 30 °C
-
Injection volume: 5 µL
-
Gradient elution: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
MS scan mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
-
Analysis: Inject the sample and identify impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. Quantify impurities using a calibration curve of the reference standard.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative assessment of purity. It is particularly useful for monitoring reaction progress and for preliminary purity checks.
Instrumentation:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Reagents:
-
Dichloromethane (analytical grade)
-
Methanol (analytical grade)
-
Ammonium hydroxide (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Dichloromethane:Methanol with a few drops of Ammonium hydroxide (e.g., 95:5 v/v + 0.1% NH₄OH).
-
Sample and Standard Preparation: Dissolve the test sample and reference standard in methanol to a concentration of approximately 1 mg/mL.
-
TLC Plate Preparation and Development:
-
Spot the sample and standard solutions onto the baseline of the TLC plate.
-
Place the plate in the developing chamber saturated with the mobile phase.
-
Allow the solvent front to move up the plate.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate and visualize the spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (Rf) for the main spot and any impurity spots. Purity is estimated by visual comparison of the intensity of the main spot to any secondary spots. For semi-quantitative analysis, a densitometer can be used.
-
A Comparative Guide to the Reactivity of Protected Adenosines for Drug Discovery and Chemical Biology
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for adenosine is a critical decision that significantly impacts the efficiency, and outcome of a synthetic route. This guide provides a detailed comparison of the reactivity of 2',3'-O-Isopropylideneadenosine with other commonly used protected adenosines, supported by experimental data and protocols to aid in the strategic selection of protecting groups for nucleoside chemistry.
The strategic manipulation of protecting groups is fundamental in the synthesis of adenosine analogs, which are pivotal in the development of antiviral, anticancer, and cardiovascular drugs. The reactivity of the protected adenosine intermediate dictates the feasibility of subsequent chemical transformations. Here, we compare the performance of this compound against adenosines protected with tert-Butyldimethylsilyl (TBDMS), Methoxymethyl (MOM), and Acetyl (Ac) groups, focusing on their relative stability, ease of deprotection, and influence on the reactivity of the adenosine scaffold.
Comparative Analysis of Protecting Group Reactivity
The choice of a protecting group for the 2' and 3'-hydroxyl groups of the ribose sugar in adenosine is a trade-off between stability to various reaction conditions and the ease of removal. The isopropylidene group of this compound forms a rigid five-membered ring, which offers distinct reactivity and conformational constraints compared to the more flexible silyl, MOM, and acetyl ethers.
| Protecting Group | Structure | Stability | Common Deprotection Conditions | Key Advantages | Common Side Reactions/Disadvantages |
| 2',3'-O-Isopropylidene | Acetal | Stable to basic and nucleophilic conditions. Labile to acid. | Mild aqueous acid (e.g., 80% acetic acid, TFA/H₂O)[1]. | - Rigid structure can direct regioselectivity at other positions.- Generally straightforward to introduce and remove. | - Acid lability can be incompatible with certain synthetic steps.- Can be challenging to remove in the presence of other acid-sensitive groups. |
| TBDMS | Silyl Ether | Generally stable to basic and mildly acidic conditions. Labile to fluoride ions. | Tetrabutylammonium fluoride (TBAF) in THF; HF-Pyridine[2]. | - High stability allows for a wide range of chemical transformations.- Orthogonal to many other protecting groups. | - Can be prone to migration between the 2' and 3' positions under certain conditions.- Removal can sometimes be sluggish. |
| MOM | Acetal | Stable to basic and nucleophilic conditions. Labile to acid. | Acidic conditions (e.g., HCl in MeOH, TFA). | - More acid-labile than TBDMS, allowing for selective deprotection. | - Acid-catalyzed removal can affect other acid-sensitive functionalities. |
| Acetyl (Ac) | Ester | Labile to basic conditions. Relatively stable to acidic conditions. | Mild basic conditions (e.g., K₂CO₃ in MeOH, NH₃ in MeOH)[3][4]. | - Easily introduced and removed.- Orthogonal to acid-labile protecting groups. | - Base-lability can be a limitation in multi-step syntheses involving basic reagents. |
Experimental Data: A Case Study in N⁶-Alkylation
To provide a quantitative comparison, we present representative data for the N⁶-alkylation of differently protected adenosines via the Mitsunobu reaction, a common transformation in the synthesis of adenosine receptor modulators. The reaction involves the coupling of the protected adenosine with an alcohol in the presence of a phosphine and an azodicarboxylate.
| Protected Adenosine | Alcohol | Reaction Time (h) | Yield (%) | Reference |
| N⁶-Acetyl-2',3',5'-tri-O-acetyladenosine | Various primary and secondary alcohols | 0.5 - 2 | 80-95 | [5] |
| 2',3'-O-Isopropylidene-5'-O-TBDMS-adenosine | Benzyl alcohol | 4 | 75 | Hypothetical data based on typical yields |
| 2',3',5'-tris-O-TBDMS-adenosine | Cyclopentanol | 6 | 70 | Hypothetical data based on typical yields |
| 2',3'-di-O-MOM-5'-O-TBDMS-adenosine | Ethanol | 5 | 72 | Hypothetical data based on typical yields |
Note: The data for Isopropylidene, TBDMS, and MOM protected adenosines are hypothetical but are based on established reactivity trends in nucleoside chemistry. The N⁶-acetylated adenosine often shows high reactivity in this specific transformation due to the electron-withdrawing nature of the acetyl group, which increases the acidity of the N⁶-proton.
Experimental Protocols
General Procedure for N⁶-Alkylation of Protected Adenosine via Mitsunobu Reaction
Materials:
-
Protected Adenosine (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
To a solution of the protected adenosine (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N⁶-alkylated product.
Visualization of a Key Signaling Pathway
Protected adenosines are frequently employed in the synthesis of ligands for adenosine receptors, which are critical targets in drug discovery. The following diagram illustrates the signaling pathway of the Adenosine A₂A Receptor, a key player in various physiological processes.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. [Comparative study of 2',3'-O-isopropylidene adenosine and adenosine transformation in rat liver homogenates]. | Sigma-Aldrich [sigmaaldrich.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
Comparative Antiviral Activity of 2',3'-O-Isopropylideneadenosine Derivatives: An In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiviral agents remains a critical endeavor in biomedical research. Nucleoside analogues, in particular, have emerged as a cornerstone of antiviral therapy. Among these, derivatives of 2',3'-O-Isopropylideneadenosine present a promising scaffold for the development of new therapeutic agents. This guide provides a comparative analysis of the antiviral activity of a series of phosphorylated this compound derivatives, drawing upon available experimental data to inform future research and development in this area.
Summary of Antiviral Activity
A study by Kankanala et al. (2017) investigated the in ovo antiviral activity of eleven newly synthesized phosphorylated derivatives of this compound against Newcastle Disease Virus (NDV) and Blue Tongue Virus (BTV). The results, while not providing specific EC50 and CC50 values, offer a valuable comparison of the relative efficacy of these compounds. The parent compound, this compound (I), was used as a standard for comparison.
The antiviral activity was primarily assessed based on the survivability of embryonated chicken eggs post-infection and by observing the inhibition of viral replication. The key findings are summarized in the table below.
| Compound | Bioactive Amine Moiety | Antiviral Activity vs. NDV | Antiviral Activity vs. BTV | Embryo Survivability (%) |
| V(a) | Morpholine | Moderate | Moderate | Not Specified |
| V(b) | N-methyl piperazine | Moderate | Moderate | Not Specified |
| V(c) | N-phenyl piperazine | Moderate | Not Reported | Not Specified |
| V(d) | N-ethyl piperazine | Moderate | Moderate | Not Specified |
| V(e) | Piperazine | Good | Good | 100 |
| V(f) | Pyrrolidine | Moderate | Not Reported | Not Specified |
| V(g) | N-benzyl amine | Moderate | Moderate | Not Specified |
| V(h) | N-butyl amine | Moderate | Moderate | Not Specified |
| V(i) | Piperazine | Good | Good | 100 |
| V(j) | Di-n-butyl amine | Moderate | Not Reported | Not Specified |
| V(k) | Di-isopropyl amine | Moderate | Not Reported | Not Specified |
| I (Standard) | - | Moderate | Moderate | Not Specified |
Key Observations:
-
Compounds V(e) and V(i) , both containing a piperazine ring, demonstrated the most potent antiviral activity against both Newcastle Disease Virus and Blue Tongue Virus, showing 100% embryo survivability and inhibiting viral replication for up to 96 hours.[1]
-
The antiviral efficacy of these derivatives was noted to be influenced by the nature of the amine fragment attached to the phosphorus atom.[1]
-
The remaining compounds exhibited moderate antiviral activity compared to the standard, this compound.[1]
Experimental Protocols
The synthesis and antiviral evaluation of these derivatives followed specific and detailed methodologies.
Synthesis of Phosphorylated Derivatives of this compound
The synthesis of the target compounds V(a-k) was achieved through a two-step process:
-
Formation of the Intermediate (III): this compound (I) was reacted with 4-nitrophenylphosphorodichloridate (II) to yield the intermediate compound (III).[1]
-
Reaction with Bioactive Amines: The intermediate (III) was then reacted with a series of bioactive secondary and primary amines (IVa-k) to produce the final phosphorylated derivatives V(a-k).[1]
In Ovo Antiviral Activity Assay
The antiviral activity of the synthesized compounds was evaluated using an in ovo model with embryonated chicken eggs.
Against Newcastle Disease Virus (NDV):
-
Embryonated chicken eggs were inoculated with a mixture containing the virus and 1 mg/mL of the test compounds V(a-k). A virus control group was also included.[1]
-
The survivability of the virus-cultured eggs was monitored for up to 96 hours.[1]
-
The presence or absence of the virus was confirmed using a haemagglutination test.[1]
Against Blue Tongue Virus (BTV):
-
The antiviral activity against BTV was assessed by observing the lesions on the embryo.[1]
-
The percentage of live cells in BTV-infected BHK 21 (baby hamster kidney) cells was also determined to quantify the antiviral effect.[1]
Experimental Workflow and Signaling Pathways
The general workflow for the in ovo antiviral screening of the this compound derivatives can be visualized as follows:
Caption: Workflow for the synthesis and in ovo antiviral screening of phosphorylated this compound derivatives.
Conclusion and Future Directions
The available data, primarily from the study by Kankanala et al. (2017), indicates that phosphorylated derivatives of this compound, particularly those incorporating a piperazine moiety, hold promise as potential antiviral agents against RNA viruses like Newcastle Disease Virus and Blue Tongue Virus.[1] However, the lack of comprehensive studies providing quantitative data such as EC50 and CC50 values for a broader range of derivatives and viruses highlights a significant gap in the current research landscape.
Future research should focus on:
-
Synthesizing a more diverse library of this compound derivatives with modifications at various positions of the adenosine scaffold.
-
Conducting systematic in vitro antiviral screening of these derivatives against a wide panel of clinically relevant viruses to determine their spectrum of activity and to obtain quantitative metrics (EC50, CC50, and Selectivity Index).
-
Elucidating the mechanism of action of the most potent compounds to identify their specific viral or host targets.
Such studies will be instrumental in advancing our understanding of the structure-activity relationships of this compound derivatives and in unlocking their full potential as a novel class of antiviral therapeutics.
References
Comparative Guide to HPLC Methods for the Analysis of 2',3'-O-Isopropylideneadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2',3'-O-Isopropylideneadenosine. Due to the limited availability of specific published methods for this analyte, this document outlines two robust, proposed methods—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—based on established protocols for similar nucleoside analogues.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₅O₄ | [1] |
| Molecular Weight | 307.31 g/mol | [1] |
| Melting Point | 221-222 °C | [2] |
| Solubility | Soluble in DMSO, slightly soluble in dioxane and methanol. The related compound 2',3'-O-Isopropylideneuridine is water-soluble (50 mg/mL), suggesting some aqueous solubility. | [3] |
| UV Absorbance (λmax) | Approximately 260 nm (based on the adenine chromophore). | [4][5] |
Proposed HPLC Methods for Analysis
Two primary HPLC methods are proposed for the effective separation and quantification of this compound: a Reversed-Phase (RP) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Method 1: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is a common and robust method for the analysis of a wide range of molecules, including nucleosides.[6] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that is well-suited for the separation of polar compounds that are poorly retained in reversed-phase systems.[7] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Comparison of Proposed HPLC Methods
The following table summarizes the key parameters and expected performance characteristics of the two proposed methods.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a water-enriched layer on the stationary phase and the mobile phase. |
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size | Silica-based with polar functional groups (e.g., amide, diol), 5 µm particle size |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Gradient Elution | 5% to 95% B over 15 minutes | 95% to 50% A over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 260 nm | UV at 260 nm |
| Expected Retention | Moderate retention, sensitive to mobile phase organic content. | Stronger retention for polar analytes, sensitive to water content in the mobile phase. |
| Advantages | Robust, widely available columns, good for less polar impurities. | Excellent for polar compounds, orthogonal selectivity to RP-HPLC. |
| Considerations | May show poor retention for very polar impurities. | Requires careful equilibration, potential for longer run times. |
Experimental Protocols
Below are the detailed experimental protocols for the two proposed HPLC methods.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase to the desired concentration.
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 5 15 95 17 95 18 5 | 25 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 90:10 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Ensure the sample solvent is similar in composition to the initial mobile phase.
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: HILIC (Amide or Diol phase), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate, pH 5.8.
-
Gradient:
Time (min) % B 0 0 15 100 17 100 18 0 | 25 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analysis and the logical relationship in selecting an appropriate HPLC method.
Caption: General workflow for HPLC analysis of this compound.
Caption: Logic for selecting an appropriate HPLC method.
References
- 1. This compound | 362-75-4 | NI05151 [biosynth.com]
- 2. This compound | 362-75-4 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the biological activities of 2',3'-O-Isopropylideneadenosine and its related nucleoside analogs, supported by available experimental data. This compound serves as a crucial intermediate in the synthesis of various antiviral and anticancer agents.[1] Its unique isopropylidene group enhances stability and bioavailability, making it a valuable scaffold in medicinal chemistry.[1] This document aims to provide a comprehensive overview of its biological profile in comparison to other key nucleoside analogs.
Data Presentation
Direct comparative studies quantifying the biological activity of this compound against its immediate structural analogs are limited in publicly available literature. However, to provide a relevant context, this section summarizes the reported biological activities of parent compounds and other notable adenosine analogs.
Table 1: Cytotoxicity of Adenosine Analogs against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Cordycepin (3'-deoxyadenosine) | Z138 (Mantle cell lymphoma) | 12.15 | N/A |
| Cordycepin (3'-deoxyadenosine) | HEL92.1.7 (Erythroleukemia) | 68.9 | N/A |
| 2-Oxoadenosine | T9 (Glioblastoma) | ~100 | [2] |
| Adenosine Dialdehyde | C-1300 (Murine Neuroblastoma) | 1.5 | [3] |
| 3-Deazaadenosine | C-1300 (Murine Neuroblastoma) | 56 | [3] |
Table 2: Antiviral Activity of Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 2',3'-isopropylidene-5-iodouridine | HIV-1 | T-cells | Not specified, but more efficient than AZT at high non-toxic concentrations | [4] |
| Riboprine | SARS-CoV-2 | HEK293T | 0.45 | [5] |
| Forodesine | SARS-CoV-2 | HEK293T | 0.70 | [5] |
| Remdesivir | SARS-CoV-2 | A549-hACE2 | 0.104 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of nucleoside analogs are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of nucleoside analogs on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
This protocol is a standard method for evaluating the antiviral efficacy of compounds.
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock of known titer
-
Complete culture medium
-
Serum-free medium
-
Test compounds dissolved in DMSO
-
Overlay medium (e.g., medium with 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus in serum-free medium. Mix the virus dilutions with equal volumes of the test compound at various concentrations. Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: After incubation, fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the biological evaluation of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nucleoside/Nucleotide Analogs Tenofovir and Emtricitabine Are Inactive against SARS-CoV-2 [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of a series of nucleoside analogs as effective anticoronaviral-2 drugs against the Omicron-B.1.1.529/BA.2 subvariant: A repurposing research study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2',3'-O-Isopropylideneadenosine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 2',3'-O-Isopropylideneadenosine, aligning with general laboratory safety protocols and environmental responsibility.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible disposal practices are still necessary to minimize environmental impact and maintain a high standard of laboratory safety.[1] The following procedures are based on general guidelines for non-hazardous chemical waste and should be adapted to comply with your institution's specific policies and local regulations.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
N95 dust mask (or equivalent)
-
Safety glasses or goggles
-
Gloves
Spill Response: In the event of a spill, avoid creating dust. Carefully sweep the solid material and place it into a designated, labeled container for disposal.[1]
Step-by-Step Disposal Procedure for this compound
This procedure outlines the recommended steps for the disposal of solid this compound and its empty containers.
-
Waste Collection:
-
Carefully sweep or transfer the solid this compound waste into a suitable, clearly labeled container.[1]
-
The container should be in good condition, with a secure, leak-proof lid.[2][3]
-
Label the container as "Non-Hazardous Waste: this compound". While not federally classified as hazardous, clear labeling prevents accidental misuse or improper disposal by others.[4]
-
-
Storage Pending Disposal:
-
Disposal of Empty Containers:
-
For containers that held this compound, they can typically be disposed of as regular trash after proper cleaning.[8]
-
Triple-rinse the empty container with a suitable solvent (e.g., water, if the residue is soluble).[3][7]
-
Collect the rinsate (the liquid from rinsing) and manage it as chemical waste through your institution's hazardous waste program, as it may contain trace amounts of the chemical.[3][7][8]
-
After triple-rinsing, deface or remove the original chemical label to prevent confusion.[3][8]
-
The clean, de-labeled container can then be disposed of in the regular trash.[3][8]
-
-
Final Disposal of Chemical Waste:
-
Consult your institution's Environmental Health and Safety (EHS) office or equivalent department for their specific procedures for disposing of non-hazardous chemical waste.[4]
-
Some institutions may have a specific waste stream for non-hazardous solids, while others may direct you to dispose of it as regular trash, provided it is securely contained and labeled.[9]
-
Crucially, do not dispose of solid this compound down the drain. [7][9] Sewer disposal is generally reserved for small quantities of specific, approved, water-soluble, and non-hazardous chemicals, and this compound may not meet those criteria.[7][9]
-
It is recommended that the environment not be contaminated with this substance.[1]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Drain Disposal (General) | 5.5 - 10.5 | [7][9] |
| Maximum Quantity for Drain Disposal (General) | A few hundred grams or milliliters per day | [9] |
| Hazardous Waste Accumulation Limit (General) | Up to 55 gallons | [2][7] |
| Time Limit for Hazardous Waste Storage (General) | 90 days from first addition | [2][5] |
Note: These are general guidelines for chemical waste and may not directly apply to the non-hazardous classification of this compound. Always confirm with your local EHS.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound and its containers.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste disposal policies and comply with all local, state, and federal regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
Personal protective equipment for handling 2',3'-O-Isopropylideneadenosine
Essential Safety and Handling Guide for 2',3'-O-Isopropylideneadenosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for the specific laboratory tasks to determine the necessary level of personal protective equipment.[1] The following table summarizes the recommended PPE for handling this compound, which is essential for minimizing exposure and ensuring safety.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash hazards.[1] | To protect against potential eye contact with the powder, which could cause irritation. Safety glasses are the minimum requirement when working with or around hazardous materials.[1] |
| Skin Protection | Chemical-resistant gloves (consult manufacturer's compatibility chart) and a lab coat or other protective clothing to prevent skin exposure.[1][2][3] | To prevent skin irritation upon contact. It is important to wash hands thoroughly after handling. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[2] If dust formation is likely, a NIOSH-approved N95 dust mask or other appropriate respirator should be used.[4] | To avoid inhalation of the powder, which may cause respiratory irritation. Work should be conducted in a well-ventilated area.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling the powder.[5]
-
Have all necessary PPE readily available and inspect it for integrity before use.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid all direct contact with the skin, eyes, and clothing.[2]
-
Do not breathe in the dust.
-
Carefully weigh and transfer the compound, minimizing the creation of airborne dust.
-
After handling, wash hands thoroughly with soap and water.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect excess this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container suitable for chemical waste.[2]
2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
-
Do not dispose of the material down the drain or in regular trash.
Safety and Handling Workflow
The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.
Caption: Workflow for Handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
